molecular formula C10H21NO3 B1316206 tert-Butyl (4-hydroxybutyl)(methyl)carbamate CAS No. 99207-32-6

tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Cat. No.: B1316206
CAS No.: 99207-32-6
M. Wt: 203.28 g/mol
InChI Key: BYPKFIHBBILFGE-UHFFFAOYSA-N
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Description

Tert-Butyl (4-hydroxybutyl)(methyl)carbamate is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPKFIHBBILFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564738
Record name tert-Butyl (4-hydroxybutyl)methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99207-32-6
Record name tert-Butyl (4-hydroxybutyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing tert-butyl (4-hydroxybutyl)(methyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This document details two primary synthetic pathways, including step-by-step experimental protocols and a summary of relevant quantitative data.

Introduction

This compound is a bifunctional organic molecule containing a Boc-protected secondary amine and a primary alcohol. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions, while the hydroxyl and the protected amine functionalities allow for selective chemical modifications. This makes it a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Synthetic Pathways

Two principal synthetic routes have been established for the preparation of this compound. The selection of a specific route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: N-Methylation of a Boc-Protected Amino Alcohol

This pathway commences with the readily available 4-amino-1-butanol. The primary amine is first protected with a tert-butoxycarbonyl (Boc) group, followed by N-methylation of the resulting carbamate.

Synthesis Route 1 4-Amino-1-butanol 4-Amino-1-butanol tert-Butyl (4-hydroxybutyl)carbamate tert-Butyl (4-hydroxybutyl)carbamate 4-Amino-1-butanol->tert-Butyl (4-hydroxybutyl)carbamate Boc Protection Boc Anhydride Boc Anhydride Boc Anhydride->tert-Butyl (4-hydroxybutyl)carbamate This compound This compound tert-Butyl (4-hydroxybutyl)carbamate->this compound N-Methylation Methyl Iodide Methyl Iodide Methyl Iodide->this compound Sodium Hydride Sodium Hydride Sodium Hydride->this compound

Caption: Synthetic workflow for Route 1.

Route 2: Boc Protection of a Secondary Amino Alcohol

This alternative and more direct route begins with 4-(methylamino)-1-butanol. The secondary amine is then protected using di-tert-butyl dicarbonate (Boc anhydride) to yield the final product.

Synthesis Route 2 4-(Methylamino)-1-butanol 4-(Methylamino)-1-butanol This compound This compound 4-(Methylamino)-1-butanol->this compound Boc Protection Boc Anhydride Boc Anhydride Boc Anhydride->this compound

Caption: Synthetic workflow for Route 2.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the reactants and products in the described synthetic pathways.

CompoundStarting Material(s)Molecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Reference
tert-Butyl (4-hydroxybutyl)carbamate4-Amino-1-butanol, Di-tert-butyl dicarbonateC₉H₁₉NO₃189.25>95>98[1]
This compoundtert-Butyl (4-hydroxybutyl)carbamate, Methyl iodideC₁₀H₂₁NO₃203.28Variable>97[2]
This compound4-(Methylamino)-1-butanol, Di-tert-butyl dicarbonateC₁₀H₂₁NO₃203.28High>97

Experimental Protocols

Route 1: N-Methylation of tert-Butyl (4-hydroxybutyl)carbamate

Step 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-1-butanol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford tert-butyl (4-hydroxybutyl)carbamate as a colorless oil or a white solid. A quantitative yield is often achieved.[1]

Step 2: N-Methylation to Yield this compound [2]

  • Reaction Setup: To a solution of tert-butyl (4-hydroxybutyl)carbamate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

  • Addition of Methylating Agent: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield this compound.

Route 2: Direct Boc Protection of 4-(Methylamino)-1-butanol
  • Reaction Setup: Dissolve 4-(methylamino)-1-butanol (1 equivalent) in a suitable solvent like dichloromethane or a mixture of dioxane and water.

  • Base and Boc Anhydride Addition: Add a base such as triethylamine or sodium bicarbonate (1.5 equivalents) to the solution, followed by the addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Work-up: Concentrate the mixture under reduced pressure to remove the solvent. Add water to the residue and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain this compound.

Safety Considerations

  • Sodium Hydride: Reacts violently with water and is flammable. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Methyl Iodide: Is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood with appropriate PPE.

  • Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Use with adequate ventilation and PPE.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

In-Depth Technical Guide: tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 99207-32-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-hydroxybutyl)(methyl)carbamate, a bifunctional molecule of significant interest in contemporary drug discovery and development. This document details its chemical and physical properties, outlines a likely synthetic protocol, and explores its applications, particularly its role as a versatile linker in the synthesis of complex therapeutic agents.

Chemical and Physical Properties

This compound is a colorless to pale-yellow liquid. The presence of both a protected secondary amine (N-methyl-N-Boc) and a primary alcohol functionality makes it a valuable building block in multi-step organic synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₂₁NO₃--INVALID-LINK--
Molecular Weight 203.28 g/mol --INVALID-LINK--
Physical Form Colorless to Pale-yellow to Yellow-brown LiquidSigma-Aldrich
Purity ≥97%Sigma-Aldrich
Storage Temperature 2-8°C, Sealed in drySigma-Aldrich
InChI Key BYPKFIHBBILFGE-UHFFFAOYSA-N--INVALID-LINK--

Synthesis

Proposed Synthetic Pathway

The synthesis is expected to proceed via the reaction of 4-(methylamino)-1-butanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Synthetic Pathway Reactant 4-(Methylamino)-1-butanol Product This compound Reactant->Product Boc Protection Reagent Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Triethylamine) Reagent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Inferred)

The following is a detailed, inferred experimental protocol based on standard procedures for the Boc protection of secondary amino alcohols.

Materials:

  • 4-(Methylamino)-1-butanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: To a solution of 4-(methylamino)-1-butanol (1.0 eq) in the chosen anhydrous solvent, add triethylamine (1.1-1.5 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-(methylamino)-1-butanol and triethylamine in solvent B Cool to 0 °C A->B C Add Boc₂O solution dropwise B->C D Warm to room temperature and stir C->D E Quench with aq. NaHCO₃ D->E F Separate organic layer E->F G Wash with water and brine F->G H Dry over Na₂SO₄ G->H I Filter and concentrate H->I J Purify by column chromatography I->J Product Product J->Product Obtain Pure Product

Caption: General workflow for the synthesis and purification.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in public databases. However, this information can typically be obtained from commercial suppliers upon request.

Applications in Drug Development

The bifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry. The Boc-protected amine allows for selective modification of the hydroxyl group, while the Boc group can be readily removed under acidic conditions to liberate the secondary amine for further coupling reactions.

Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

A significant application of molecules with this structural motif is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. This compound can serve as a precursor to a flexible, N-methylated alkyl chain linker. The N-methylation can influence the linker's conformational rigidity and metabolic stability.

PROTAC Structure TargetLigand Ligand for Target Protein Linker Linker derived from This compound TargetLigand:f0->Linker:f0 E3Ligand Ligand for E3 Ubiquitin Ligase Linker:f0->E3Ligand:f0

Caption: General structure of a PROTAC molecule.

The synthetic utility of this compound in this context involves the initial reaction at the hydroxyl group to attach one of the ligands, followed by deprotection of the Boc group and subsequent coupling with the second ligand.

Safety and Handling

Table 2: Safety Information

Hazard StatementDescription
H301 Toxic if swallowed

Pictogram:

alt text

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of accidental ingestion, seek immediate medical attention.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, with a protected secondary amine and a reactive hydroxyl group, makes it an ideal building block for constructing complex molecules, most notably as a linker in the rapidly evolving field of targeted protein degradation with PROTACs. While detailed, publicly available experimental and spectroscopic data are limited, its structural similarity to other well-characterized linkers and the straightforward nature of its probable synthesis make it a valuable tool for medicinal chemists.

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of tert-Butyl (4-hydroxybutyl)(methyl)carbamate. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes generalized experimental protocols for determining key physicochemical parameters.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 99207-32-6[1]
Molecular Formula C₁₀H₂₁NO₃[1]
Molecular Weight 203.28 g/mol
Chemical Structure (Structure available from PubChem, CID 14854943)

Physicochemical Properties

PropertyValueSource
Physical Form Liquid[1]Sigma-Aldrich[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
pKa Data not available
logP Data not available

For the structurally similar compound, tert-Butyl N-(4-hydroxybutyl)carbamate (CAS 75178-87-9), the following properties have been reported:

  • Melting Point: 29 °C[2]

  • Boiling Point: 302.7±25.0 °C (Predicted)[2]

  • Density: 1.02 g/mL at 20°C[2]

  • logP: 1.2836[3]

  • pKa: 12.80±0.46 (Predicted)[2]

  • Solubility: Good solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO).[2]

Disclaimer: These values are for a related compound and should be used with caution as indicative values only.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

3.1. Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4][5]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

    • For a pure compound, the melting range is typically narrow (0.5-2 °C).

3.2. Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

  • Apparatus: Small-scale distillation apparatus or a Thiele tube, thermometer, capillary tube.

  • Procedure (Microscale):

    • A few drops of the liquid are placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the test tube.

    • The apparatus is heated gently.

    • As the liquid heats, a stream of bubbles will emerge from the capillary tube.

    • Heating is stopped, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

3.3. Determination of Solubility

The solubility of a compound in various solvents is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature.

  • Procedure:

    • A small, accurately weighed amount of the compound is placed in a vial.

    • A measured volume of the solvent is added incrementally with constant agitation (e.g., vortexing or stirring).

    • The mixture is observed for the complete dissolution of the solid.

    • Solubility can be expressed quantitatively (e.g., in mg/mL or mol/L) or qualitatively (e.g., soluble, slightly soluble, insoluble).

3.4. Determination of pKa

The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration and UV-Vis spectrophotometry.[6][7]

  • Procedure (Potentiometric Titration):

    • A solution of the compound with a known concentration is prepared in a suitable solvent (often a water-organic co-solvent mixture).[8][9]

    • A standardized solution of a strong acid or base is added in small increments using a burette.

    • The pH of the solution is measured after each addition using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

3.5. Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method.

  • Procedure (Shake-Flask Method):

    • A solution of the compound is prepared in a biphasic system of n-octanol and water.

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

    • The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Synthesis Workflow

A general synthetic route for carbamates can involve the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. The synthesis of tert-butyl carbamates often utilizes di-tert-butyl dicarbonate.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 4-(Methylamino)butan-1-ol 4-(Methylamino)butan-1-ol Reaction_Vessel Reaction in a suitable solvent (e.g., Dichloromethane) 4-(Methylamino)butan-1-ol->Reaction_Vessel Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc Anhydride) Di-tert-butyl_dicarbonate->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General synthesis workflow for this compound.

Safety and Handling

Based on available data, this compound is classified as toxic if swallowed.[1]

  • GHS Pictogram: GHS06 (Skull and Crossbones)[1]

  • Signal Word: Danger[1]

  • Hazard Statement: H301: Toxic if swallowed[1]

  • Precautionary Statement: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Applications and Biological Activity

The carbamate functional group is a common structural motif in a variety of therapeutic agents.[10] Carbamates are known to be metabolically stable and can act as bioisosteres of amides and esters.[10] While no specific biological activity or signaling pathway has been reported for this compound in the searched literature, its structural features suggest potential applications as a linker in proteolysis-targeting chimeras (PROTACs) or as a building block in the synthesis of more complex biologically active molecules. Further research is required to elucidate its specific biological functions.

References

tert-Butyl (4-hydroxybutyl)(methyl)carbamate structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl (4-hydroxybutyl)(methyl)carbamate

This guide provides a comprehensive overview of this compound, a carbamate compound relevant to researchers and professionals in chemical synthesis and drug development. It serves as a key intermediate, featuring a tert-butoxycarbonyl (Boc) protecting group on a secondary amine, which is a common strategy in multi-step organic synthesis.

Chemical Properties and Identifiers

The fundamental chemical and physical properties of this compound are summarized below. These identifiers are crucial for substance identification, database searches, and regulatory compliance.

PropertyValueReference
CAS Number 99207-32-6[1]
Molecular Formula C₁₀H₂₁NO₃[1]
Molecular Weight 203.28 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CN(CCCC O)C(=O)OC(C)(C)C[1]
InChI InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,5-8H2,1-4H3[1]
InChIKey BYPKFIHBBILFGE-UHFFFAOYSA-N[1]

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved via the N-tert-butoxycarbonylation of the corresponding secondary amine, 4-(methylamino)butan-1-ol. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group donor. The reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran. The base is essential to neutralize the acidic by-product generated during the reaction. Di-tert-butyl dicarbonate is a widely used reagent for introducing the Boc protecting group onto amines due to its high efficiency and the benign nature of its by-products (tert-butanol and carbon dioxide)[2].

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound.

Objective: To synthesize this compound by N-tert-butoxycarbonylation of 4-(methylamino)butan-1-ol.

Materials:

  • 4-(methylamino)butan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylamino)butan-1-ol (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC)[3].

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product[4][5].

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield the final product as a pure liquid.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis described in the experimental protocol.

SynthesisWorkflow Reactant1 4-(Methylamino)butan-1-ol Mix Reaction Mixture Reactant1->Mix Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Reactant2->Mix Conditions Solvent (DCM) Base (Et₃N) 0°C to RT Conditions->Mix Workup Aqueous Work-up & Extraction Mix->Workup 1. Quench 2. Extract Purify Purification (Chromatography) Workup->Purify Dry & Concentrate Product tert-Butyl (4-hydroxybutyl)(methyl)carbamate Purify->Product Isolation

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound is not widely available in public scientific databases. For definitive structural confirmation, researchers would need to acquire this data following synthesis.

Safety and Handling

Specific GHS hazard data for this compound is not extensively documented. However, based on related carbamate compounds, standard laboratory precautions should be taken. The unmethylated analogue, tert-Butyl (4-hydroxybutyl)carbamate, is associated with warnings for skin and eye irritation[6]. When handling this or similar chemical compounds, it is essential to use personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All work should be conducted in a well-ventilated fume hood[7][8].

References

In-Depth Technical Guide: Molecular Weight of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed breakdown of the molecular weight for the compound tert-Butyl (4-hydroxybutyl)(methyl)carbamate, intended for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

The molecular formula for this compound is C₁₀H₂₁NO₃.[1] The molecular weight is a sum of the atomic weights of its constituent atoms.

A detailed summary of the atomic weights of the elements in this compound is provided below. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1012.011120.11
HydrogenH211.00821.168
NitrogenN114.00714.007
OxygenO315.99947.997
Total 203.282

The calculated molecular weight of this compound is 203.282 g/mol . This aligns with the published molecular weight of 203.28 g/mol .[1]

Methodology for Molecular Weight Calculation

The determination of the molecular weight of a chemical compound is a fundamental calculation in chemistry. The process involves the following steps:

  • Determination of the Molecular Formula: The first step is to ascertain the precise molecular formula of the compound. For this compound, the formula is C₁₀H₂₁NO₃.[1]

  • Identification of Constituent Elements: The elements present in the molecule are identified from the molecular formula. In this case, they are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

  • Determination of Atomic Weights: The standard atomic weight of each constituent element is obtained from the periodic table or IUPAC-endorsed sources.

    • Carbon: approximately 12.011 g/mol .[2][3][4]

    • Hydrogen: approximately 1.008 g/mol .[5][6][7]

    • Nitrogen: approximately 14.007 g/mol .[8][9]

    • Oxygen: approximately 15.999 g/mol .[10][11]

  • Calculation of Total Molecular Weight: The number of atoms of each element in the molecule is multiplied by its respective atomic weight. The sum of these values for all elements gives the molecular weight of the compound.

The workflow for this calculation is illustrated in the diagram below.

A Molecular Formula C₁₀H₂₁NO₃ B Identify Elements (C, H, N, O) A->B C Atomic Weights C: 12.011 H: 1.008 N: 14.007 O: 15.999 B->C D Calculate Total Mass (10C) + (21H) + (1N) + (3O) C->D E Molecular Weight 203.282 g/mol D->E

Workflow for Molecular Weight Calculation

Note: Experimental protocols and signaling pathways are not applicable to the calculation of a compound's molecular weight. This value is a fundamental, constant property derived from the atomic composition of the molecule.

References

An In-depth Technical Guide to tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-hydroxybutyl)(methyl)carbamate, a carbamate derivative of interest in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications. Notably, while the compound holds significance as a chemical intermediate, its direct biological activity and involvement in specific signaling pathways are not extensively documented in publicly available literature. This guide serves as a foundational resource for researchers utilizing this compound in synthetic workflows and highlights the need for further investigation into its potential pharmacological relevance.

Chemical Identity and Properties

The compound with the common name this compound is systematically named tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate according to IUPAC nomenclature.[1] It is a carbamate ester characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on a methylated nitrogen atom, with a 4-hydroxybutyl side chain.

Physicochemical Data

A summary of the key physicochemical properties of tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate is presented in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₂₁NO₃PubChem
Molecular Weight 203.28 g/mol [1]
Appearance White solid or colorless liquid[2]
Density 1.02 g/mL at 20°C (for the unmethylated analogue)[2]
Solubility Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[2]

Synthesis and Experimental Protocol

General Synthetic Workflow

The synthesis involves the protection of the secondary amine in 4-(methylamino)-1-butanol with a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis to temporarily mask the reactivity of an amine functional group.

G cluster_0 Synthesis of tert-Butyl N-(4-hydroxybutyl)-N-methylcarbamate A 4-(Methylamino)-1-butanol C Reaction Mixture A->C Reactant B Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) Dichloromethane (DCM) B->C Reagents D Work-up and Purification (e.g., Column Chromatography) C->D Crude Product E tert-Butyl N-(4-hydroxybutyl)-N-methylcarbamate D->E Purified Product

Figure 1. A generalized workflow for the synthesis of tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate.

Materials:

  • 4-(Methylamino)-1-butanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of 4-(methylamino)-1-butanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.1 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM.

  • Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate.

Applications in Research and Development

Carbamates, in general, are a significant class of compounds in medicinal chemistry and drug design. The carbamate group can act as a stable surrogate for an amide bond and is found in numerous approved therapeutic agents. The tert-butoxycarbonyl (Boc) group, in particular, is a widely used protecting group for amines in the synthesis of complex molecules, including pharmaceuticals.

While there is a lack of specific biological data for tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate, its structure suggests potential as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of a free hydroxyl group allows for further chemical modifications, making it a versatile synthon.

Potential Biological Significance (Hypothetical)

Given that many carbamate-containing molecules exhibit biological activity, it is plausible that derivatives of tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate could be synthesized and evaluated for various pharmacological activities. For instance, carbamates are known to act as enzyme inhibitors, and the structural features of this molecule could be incorporated into novel drug candidates. However, it is crucial to emphasize that at the time of this writing, no specific biological targets or signaling pathway modulations have been reported for this compound.

Conclusion

tert-Butyl N-(4-hydroxybutyl)-N-methylcarbamate is a valuable chemical entity with well-defined physicochemical properties. Its synthesis can be readily achieved through standard organic chemistry techniques. While its primary current application appears to be as a synthetic intermediate, the broader importance of the carbamate functional group in drug discovery suggests that derivatives of this compound could be of interest for future pharmacological investigations. This guide provides a solid foundation for researchers working with this compound and underscores the opportunity for further exploration into its potential biological functions.

References

Navigating the Safe Handling of tert-Butyl (4-hydroxybutyl)(methyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl (4-hydroxybutyl)(methyl)carbamate (CAS No. 99207-32-6), a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on hazard identification, personal protective equipment, emergency procedures, and more to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary route of acute toxicity is ingestion. It is imperative that all personnel handling this compound are thoroughly familiar with its hazard profile.

Table 1: GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3
alt text
DangerH301: Toxic if swallowed

Source: Sigma-Aldrich

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 99207-32-6
Molecular Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
Appearance Colorless to Pale-yellow to Yellow-brown Liquid
Storage Temperature 2-8°C, Sealed in a dry environment

Source: Sigma-Aldrich

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection:

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or creating aerosols.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep refrigerated at 2-8°C as recommended.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

Table 3: First-Aid Measures for this compound

Exposure RouteFirst-Aid Protocol
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

Source: Adapted from general carbamate safety guidelines.

Accidental Release Measures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal according to local regulations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

G A Risk Assessment B Review Safety Data Sheet (SDS) A->B C Select Appropriate PPE B->C D Prepare Engineering Controls (Fume Hood, Eyewash Station) B->D E Handling of Compound C->E D->E F Proper Storage (2-8°C, Sealed) E->F G Waste Disposal E->G H Emergency Preparedness (Spill Kit, First Aid) H->E G A This compound B H301: Toxic if Swallowed A->B C Engineering Controls (Fume Hood) B->C Mitigated by D Personal Protective Equipment (Gloves, Goggles) B->D Mitigated by E Strict Handling Procedures B->E Mitigated by F Emergency First Aid (Immediate Medical Attention) B->F Response

An In-depth Technical Guide on tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-hydroxybutyl)(methyl)carbamate, a fine chemical intermediate with potential applications in organic synthesis and medicinal chemistry. Due to the limited publicly available information on a dedicated discovery and developmental history for this specific molecule, this document focuses on its physicochemical properties, a plausible synthetic route based on established chemical transformations, and its likely role as a building block in the synthesis of more complex molecules. The guide includes detailed tables of quantitative data, a proposed experimental protocol for its synthesis, and a workflow diagram to visually represent the synthetic process.

Introduction

This compound (CAS No. 99207-32-6) belongs to the carbamate class of organic compounds. Carbamates are widely recognized for their utility in medicinal chemistry and drug design, often serving as key structural motifs in approved therapeutic agents and prodrugs[1]. The tert-butoxycarbonyl (Boc) protecting group is a common feature in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules, due to its stability under various conditions and its facile removal under acidic conditions.

The N-methylation of carbamates can significantly influence the physicochemical and pharmacological properties of a molecule, such as its solubility, metabolic stability, and binding affinity to biological targets. Therefore, this compound is a potentially valuable intermediate for the synthesis of N-methylated compounds in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier catalogs and public chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 99207-32-6Sigma-Aldrich
Molecular Formula C₁₀H₂₁NO₃PubChem[2]
Molecular Weight 203.28 g/mol PubChem[2]
Appearance Colorless to Pale-yellow to Yellow-brown LiquidSigma-Aldrich[3]
Purity ≥97%Sigma-Aldrich[3]
Storage Temperature 2-8°C, Sealed in drySigma-Aldrich[3]
InChI Key BYPKFIHBBILFGE-UHFFFAOYSA-NSigma-Aldrich[3]
SMILES CC(C)(C)OC(=O)N(C)CCCCO

Plausible Synthesis and Experimental Protocol

Proposed Synthetic Scheme

The proposed synthesis involves a one-step N-methylation reaction as depicted below:

G reactant tert-Butyl (4-hydroxybutyl)carbamate product This compound reactant->product N-methylation reagents Methyl Iodide (CH₃I) Base (e.g., NaH) Solvent (e.g., THF) G cluster_synthesis Synthesis cluster_application Potential Application start tert-Butyl (4-hydroxybutyl)carbamate reaction N-methylation (NaH, CH₃I, THF) start->reaction product This compound reaction->product functionalization Functionalization of Hydroxyl Group (e.g., Esterification, Etherification) product->functionalization Step A deprotection Boc Deprotection (Acidic Conditions) product->deprotection Alternative Route functionalization->deprotection Step B final_product Active Pharmaceutical Ingredient (API) or Advanced Intermediate deprotection->final_product Final Step(s)

References

The Strategic Role of the N-Methyl Group in tert-Butyl (4-hydroxybutyl)(methyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4-hydroxybutyl)(methyl)carbamate is a bifunctional molecule increasingly utilized in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive analysis of the pivotal role of the N-methyl group in this carbamate linker. Through an examination of its electronic and steric effects, this document elucidates how N-methylation influences the molecule's chemical reactivity, conformational flexibility, and ultimately, its performance in drug development applications. This guide will also present a comparative analysis with its non-methylated counterpart, tert-butyl (4-hydroxybutyl)carbamate, and provide detailed experimental protocols for the synthesis of related carbamate precursors.

Introduction

Carbamates are a versatile class of organic compounds that are integral to numerous applications in medicinal chemistry, from their use as protecting groups to their incorporation as key structural motifs in therapeutic agents.[1][2] The substitution pattern on the carbamate nitrogen significantly influences the molecule's properties and biological activity.[2] This guide focuses on this compound, a molecule of growing interest, particularly for its application as a linker in PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] The linker component of a PROTAC is crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The presence of an N-methyl group in this compound, as opposed to a hydrogen in its non-methylated analog, introduces distinct physicochemical characteristics. This guide will explore the multifaceted role of this methyl group, providing researchers and drug developers with a deeper understanding of its impact on molecular design and function.

Physicochemical Properties: A Comparative Analysis

The introduction of a methyl group on the carbamate nitrogen in this compound brings about notable changes in its physical and chemical properties when compared to its non-methylated analog, tert-butyl (4-hydroxybutyl)carbamate.

PropertyThis compoundtert-Butyl (4-hydroxybutyl)carbamateReference(s)
Molecular Formula C10H21NO3C9H19NO3[6]
Molecular Weight 203.28 g/mol 189.25 g/mol [6]
LogP (Predicted) 1.71.5
Topological Polar Surface Area (TPSA) 38.3 Ų49.8 Ų
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 33
Rotatable Bond Count 55

Table 1: Comparative Physicochemical Properties

The most significant difference lies in the presence of an N-H proton in the non-methylated carbamate, which can act as a hydrogen bond donor. The N-methylated version lacks this capability, which can have profound implications for its binding interactions and solubility. The slightly higher predicted LogP of the methylated compound suggests a marginal increase in lipophilicity.

The Role of the N-Methyl Group

The N-methyl group in this compound exerts its influence through a combination of electronic and steric effects.

Electronic Effects

The methyl group is an electron-donating group. This inductive effect increases the electron density on the nitrogen atom of the carbamate. This, in turn, can influence the rotational barrier around the C-N bond of the carbamate. While the lone pair on the nitrogen participates in resonance with the carbonyl group, the increased electron density from the methyl group can subtly alter the degree of this delocalization.

Steric Effects and Conformational Rigidity

The presence of the N-methyl group introduces steric hindrance compared to the smaller hydrogen atom in the non-methylated analog. This steric bulk can restrict the rotation around the C-N bond, leading to a more defined conformational preference. In the context of PROTAC design, where the spatial arrangement of the two ligands is critical for effective ternary complex formation, this conformational rigidity can be advantageous. By reducing the entropic penalty of binding, a more rigid linker can contribute to a higher binding affinity.

The logical relationship of how the N-methyl group influences the molecule's properties and its application is depicted in the following diagram:

G A N-Methyl Group B Electronic Effects (Inductive Donation) A->B C Steric Hindrance A->C G Altered Hydrogen Bonding Capacity (No N-H Donor) A->G D Increased Electron Density on Nitrogen B->D E Restricted C-N Bond Rotation C->E H Modulated Binding Affinity and Specificity D->H F Conformational Rigidity E->F F->H G->H I Enhanced Performance in PROTACs H->I G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A tert-Butyl (4-hydroxybutyl)(methyl)carbamate or non-methylated analog B Functionalization of Hydroxyl Group A->B C Deprotection of Boc Group B->C D Attachment to E3 Ligase Ligand C->D E Attachment to Target Protein Ligand D->E F E3 Ligase Ligand-Linker Conjugate D->F H Final PROTAC Molecule F->H G Target Protein Ligand G->H

References

Technical Guide on the Solubility of tert-Butyl (4-hydroxybutyl)(methyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Data

While quantitative data is scarce, qualitative solubility information for the closely related analog, tert-Butyl N-(4-hydroxybutyl)carbamate, suggests good solubility in common polar organic solvents. This information can serve as a preliminary guide for solvent selection.

CompoundSolventSolubility
tert-Butyl N-(4-hydroxybutyl)carbamateMethanolGood Solubility[1]
EthanolGood Solubility[1]
Dimethyl Sulfoxide (DMSO)Good Solubility[1]

Based on the structure of tert-Butyl (4-hydroxybutyl)(methyl)carbamate, which includes a polar hydroxyl group and a non-polar tert-butyl group, it is anticipated to be soluble in a range of polar and moderately non-polar organic solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in an organic solvent of interest. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2][3][4]

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[2] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical instrument.

      • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.[5][6]

      • Spectroscopic/Chromatographic Analysis: The concentration is determined by comparing the analytical response (e.g., absorbance, peak area) to a calibration curve prepared from standard solutions of known concentrations.

3. Data Analysis

  • Calculate the concentration of this compound in the saturated solution from the analytical data, taking into account the dilution factor.

  • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B Seal Vial C Agitate at Constant Temperature (24-72h) B->C D Allow Excess Solid to Sediment C->D Equilibrium Reached E Filter Supernatant D->E Collect Supernatant F Prepare Dilutions E->F G Analyze via HPLC, UV-Vis, or Gravimetry F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination.

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its structural characteristics suggest solubility in a variety of polar and moderately non-polar solvents. For applications requiring precise solubility values, the provided detailed experimental protocol based on the isothermal shake-flask method offers a robust framework for empirical determination. Accurate solubility data is crucial for optimizing reaction conditions, developing effective purification strategies, and ensuring the successful formulation of products containing this versatile carbamate intermediate.

References

Methodological & Application

Application of tert-Butyl (4-hydroxybutyl)(methyl)carbamate in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl (4-hydroxybutyl)(methyl)carbamate is a bifunctional organic molecule increasingly utilized in pharmaceutical research and development, primarily as a flexible and versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The unique structure of this compound, featuring a Boc-protected secondary amine and a terminal hydroxyl group, allows for sequential and controlled conjugation to a target protein ligand (warhead) and an E3 ubiquitin ligase ligand, making it a valuable building block in the construction of these next-generation therapeutics.

This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of PROTACs, aimed at researchers, scientists, and drug development professionals.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound is as a C4 alkyl linker in the assembly of PROTACs. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The four-carbon chain of this particular carbamate provides a balance of flexibility and defined length, which can be optimal for inducing protein degradation.

Key Advantages:

  • Bifunctionality with Orthogonal Protection: The tert-butoxycarbonyl (Boc) group provides robust protection for the secondary amine, allowing for selective reaction at the terminal hydroxyl group. Subsequent deprotection under acidic conditions unmasks the amine for further conjugation.

  • Linker Flexibility: The aliphatic chain offers conformational flexibility, which is often crucial for achieving the correct orientation of the target protein and the E3 ligase to facilitate ubiquitination.

  • Tunable Physicochemical Properties: The inclusion of the methyl group on the nitrogen atom can subtly influence the lipophilicity and metabolic stability of the final PROTAC molecule compared to its unmethylated counterpart.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The process is initiated by the simultaneous binding of the PROTAC to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Poly-Ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E2->E3 Ub Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Recycling PROTAC Recycling Experimental_Workflow Start This compound + POI-Phenol Step1 Step 1: Mitsunobu Reaction (Linker-Warhead Coupling) Start->Step1 Intermediate1 Boc-Protected PROTAC Precursor Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Amine-Linker-Warhead Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Step3 E3Ligand E3 Ligase Ligand-COOH E3Ligand->Step3 FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC Purification Purification (e.g., HPLC) FinalPROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Application Notes and Protocols for Boc Protection of 4-(methylamino)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceutical intermediates and active pharmaceutical ingredients. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions. This document provides detailed protocols for the Boc protection of the secondary amine in 4-(methylamino)-1-butanol to yield tert-butyl (4-hydroxybutyl)(methyl)carbamate, a valuable bifunctional building block in drug development.

The presence of both a secondary amine and a primary alcohol in 4-(methylamino)-1-butanol necessitates a selective protection strategy. Fortunately, the inherent higher nucleophilicity of the amine compared to the alcohol allows for selective N-Boc protection with high efficiency using di-tert-butyl dicarbonate (Boc₂O), typically without significant formation of the O-protected side product. These protocols are designed to be robust and scalable, providing reliable results for research and development applications.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the secondary amine of 4-(methylamino)-1-butanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically facilitated by a base to neutralize the in situ generated acid.

Caption: General reaction scheme for the Boc protection of 4-(methylamino)-1-butanol.

Experimental Protocols

Two common and reliable protocols for the Boc protection of 4-(methylamino)-1-butanol are presented below. Protocol 1 utilizes triethylamine as a base in an organic solvent, while Protocol 2 employs sodium bicarbonate in a biphasic system, which can simplify purification.

Protocol 1: Standard Conditions with Triethylamine (TEA) in Dichloromethane (DCM)

This protocol is a widely applicable method for the Boc protection of secondary amines.

Materials:

  • 4-(methylamino)-1-butanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 4-(methylamino)-1-butanol (1.0 eq).

  • Dissolve the amine in anhydrous DCM (to a concentration of 0.1-0.5 M).

  • Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

G start Start dissolve Dissolve 4-(methylamino)-1-butanol and TEA in DCM start->dissolve add_boc Add Boc₂O dissolve->add_boc react Stir at Room Temperature (2-12 hours) add_boc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄/Na₂SO₄), Filter, and Concentrate workup->dry purify Purify by Column Chromatography (if necessary) dry->purify product This compound purify->product Pure Product purify->product Crude Product Sufficiently Pure

Caption: Experimental workflow for Protocol 1.

Protocol 2: Biphasic Conditions with Sodium Bicarbonate

This method uses an inorganic base in an aqueous/organic biphasic system, which can facilitate an easier workup.

Materials:

  • 4-(methylamino)-1-butanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve 4-(methylamino)-1-butanol (1.0 eq) in DCM or THF (0.1-0.5 M) in a round-bottom flask.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the vigorously stirring biphasic mixture.

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with a fresh portion of DCM or THF.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the product.

  • Purify by column chromatography on silica gel if required.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Boc protection of 4-(methylamino)-1-butanol. Yields are generally high for this type of transformation.

ParameterProtocol 1Protocol 2
Substrate 4-(methylamino)-1-butanol4-(methylamino)-1-butanol
Reagent Di-tert-butyl dicarbonate (1.1-1.2 eq)Di-tert-butyl dicarbonate (1.1-1.2 eq)
Base Triethylamine (1.2-1.5 eq)Sodium bicarbonate (saturated aq. soln.)
Solvent Dichloromethane (DCM)DCM or THF / Water (1:1)
Temperature Room TemperatureRoom Temperature
Reaction Time 2-12 hours4-16 hours
Workup Aqueous wash (NaHCO₃, brine), extractionPhase separation, extraction
Expected Yield >90%>90%

Concluding Remarks

The protocols described provide robust and high-yielding methods for the synthesis of this compound. The choice between the two protocols may depend on the scale of the reaction and the preferred method of purification. For many applications, the crude product obtained after a simple extractive workup is of sufficient purity for subsequent steps. These application notes serve as a comprehensive guide for researchers in the synthesis of this valuable intermediate.

Application Notes and Protocols: Reactions of tert-Butyl (4-hydroxybutyl)(methyl)carbamate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of tert-butyl (4-hydroxybutyl)(methyl)carbamate. This versatile building block is valuable in organic synthesis and drug discovery, offering a primary alcohol for functionalization and a Boc-protected secondary amine. The protocols outlined below describe common transformations of the hydroxyl group into various functional groups, enabling the synthesis of a wide array of derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional molecule that serves as a useful intermediate in the synthesis of more complex molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reaction at the primary hydroxyl group with a variety of electrophilic reagents. This selective functionalization is a key step in the construction of compounds with desired pharmacokinetic and pharmacodynamic properties in drug development. The following sections detail protocols for O-sulfonylation and O-acylation, common strategies to introduce versatile functional handles or modulate the physicochemical properties of the parent molecule.

Reaction with Sulfonyl Chlorides: O-Sulfonylation

The reaction of this compound with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base, converts the hydroxyl group into a good leaving group (mesylate or tosylate). This transformation is pivotal for subsequent nucleophilic substitution reactions.

Protocol 1: Synthesis of tert-Butyl Methyl(4-((methylsulfonyl)oxy)butyl)carbamate

Objective: To convert the hydroxyl group of this compound into a mesylate.

Reaction Scheme:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent cool Cool to 0 °C start->cool add_base Add Base (e.g., TEA, Pyridine) cool->add_base add_electrophile Add Electrophile (e.g., MsCl, AcCl) add_base->add_electrophile react Stir at room temperature add_electrophile->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify end Characterization purify->end Final Product

Application of tert-Butyl (4-hydroxybutyl)(methyl)carbamate in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of tert-Butyl (4-hydroxybutyl)(methyl)carbamate as a functional monomer in polymer chemistry. This versatile building block enables the synthesis of polymers with pendant Boc-protected secondary amine functionalities. Subsequent deprotection yields polymers with reactive amine groups, which are valuable for a wide range of applications, including drug delivery, gene therapy, and functional coatings. The protocols outlined herein are based on established polymerization techniques for structurally related monomers and provide a foundation for the development of novel functional polymers.

Introduction

This compound is a bifunctional molecule containing a primary hydroxyl group and a Boc-protected secondary amine. The hydroxyl group can readily participate in polymerization reactions such as polycondensation to form polyesters and polyurethanes. The tert-butyloxycarbonyl (Boc) protecting group is stable under many polymerization conditions but can be easily removed under acidic conditions to expose the secondary amine.[1][2] This orthogonality allows for the synthesis of well-defined polymers with latent reactivity, making this monomer a valuable tool for creating functional materials.

The resulting polymers, after deprotection, possess pendant secondary amine groups that can be used for further chemical modification. This includes conjugation of bioactive molecules, quaternization to introduce positive charges for nucleic acid binding, or reaction with other functional groups to create crosslinked networks.

Applications in Polymer Synthesis

The primary application of this compound in polymer chemistry is as a comonomer in the synthesis of functional polyesters and polyurethanes.

Polyurethane Synthesis

The hydroxyl group of this compound can react with isocyanate groups to form urethane linkages. By reacting it with diisocyanates, functional polyurethanes with pendant Boc-protected amines can be synthesized. These polymers can be designed to be biodegradable and biocompatible, making them suitable for biomedical applications.

Polyester Synthesis

Similarly, the hydroxyl group can undergo esterification with carboxylic acids or their derivatives. Polycondensation with dicarboxylic acids or their more reactive derivatives like diacyl chlorides, or transesterification with diesters, can produce polyesters bearing the protected amine functionality in the side chain. These polyesters can be tailored to have specific physical properties and degradation profiles.[3]

Experimental Protocols

The following are generalized protocols for the synthesis and subsequent functionalization of polymers using this compound. Researchers should optimize these conditions for their specific comonomers and desired polymer characteristics.

Protocol 1: Synthesis of a Boc-Protected Polyurethane

This protocol describes the synthesis of a linear polyurethane by reacting this compound with a diisocyanate, for example, hexamethylene diisocyanate (HDI).

Materials:

  • This compound

  • Hexamethylene diisocyanate (HDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous diethyl ether (for precipitation)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the solution.

  • Slowly add hexamethylene diisocyanate (1 equivalent) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere for a designated time (e.g., 24-48 hours) until the reaction reaches the desired conversion, which can be monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold, stirred diethyl ether.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh diethyl ether and dry it under vacuum at room temperature to a constant weight.

Characterization:

  • ¹H NMR: To confirm the polymer structure and the presence of the Boc group.

  • FT-IR: To verify the formation of urethane linkages (disappearance of the NCO peak and appearance of NH and C=O peaks).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

Protocol 2: Deprotection of the Boc Group to Yield a Functional Polyurethane

This protocol describes the removal of the Boc protecting group to expose the secondary amine functionality.

Materials:

  • Boc-protected polyurethane from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected polyurethane in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents per Boc group) to the solution.[1]

  • Stir the mixture at room temperature for a specified time (e.g., 1-4 hours). The deprotection can be monitored by ¹H NMR for the disappearance of the tert-butyl peak.

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., methanol or water).

  • Neutralize the polymer solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Precipitate the deprotected polymer by adding the solution to a non-solvent like diethyl ether or acetone.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterization:

  • ¹H NMR: To confirm the removal of the tert-butyl group.

  • FT-IR: To observe changes in the vibrational bands corresponding to the amine group.

Data Presentation

The following tables provide hypothetical characterization data for polymers synthesized using the above protocols. Actual data will vary depending on the specific reaction conditions and comonomers used.

Table 1: Hypothetical Properties of a Boc-Protected Polyurethane

PropertyValue
MonomersThis compound, Hexamethylene diisocyanate
Number Average Mn ( g/mol )15,000
Weight Average Mw ( g/mol )25,000
Polydispersity Index (PDI)1.67
Glass Transition (Tg, °C)45
AppearanceWhite to off-white solid

Table 2: Hypothetical Properties of the Deprotected Polyurethane

PropertyValue
Starting PolymerBoc-Protected Polyurethane from Table 1
Deprotection AgentTrifluoroacetic Acid
Number Average Mn ( g/mol )12,000 (slight degradation may occur)
Polydispersity Index (PDI)1.75
Glass Transition (Tg, °C)60 (due to increased hydrogen bonding)
AppearanceSlightly yellowish, hygroscopic solid

Visualizations

Logical Workflow for Polymer Synthesis and Functionalization

Polymer_Synthesis_Workflow Monomer This compound Polymerization Polycondensation Monomer->Polymerization Comonomer Diisocyanate (e.g., HDI) Comonomer->Polymerization BocPolymer Boc-Protected Polyurethane Polymerization->BocPolymer Deprotection Acidic Deprotection (e.g., TFA) BocPolymer->Deprotection FunctionalPolymer Functional Polyurethane (Pendant Secondary Amines) Deprotection->FunctionalPolymer Application Further Functionalization (Drug Conjugation, etc.) FunctionalPolymer->Application

Caption: Workflow for the synthesis and functionalization of polymers.

Signaling Pathway for Boc Deprotection

Boc_Deprotection_Pathway BocAmine Boc-Protected Amine (on polymer side chain) ProtonatedCarbamate Protonated Carbamate BocAmine->ProtonatedCarbamate Protonation Acid Acid (H+) Acid->ProtonatedCarbamate TertButylCation tert-Butyl Cation ProtonatedCarbamate->TertButylCation Fragmentation CarbamicAcid Carbamic Acid Intermediate ProtonatedCarbamate->CarbamicAcid Isobutene Isobutene (gas) TertButylCation->Isobutene Deprotonation SecondaryAmine Secondary Amine (on polymer side chain) CarbamicAcid->SecondaryAmine Decarboxylation CO2 CO2 (gas) CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: Tert-Butyl (4-hydroxybutyl)(methyl)carbamate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl (4-hydroxybutyl)(methyl)carbamate as a key building block in the synthesis of N-methylated heterocyclic compounds. The presence of a Boc-protected secondary amine and a primary hydroxyl group within the same molecule allows for straightforward and efficient construction of various saturated nitrogen-containing rings, which are prevalent scaffolds in many pharmaceutical agents.

Introduction

This compound is a valuable bifunctional molecule for the synthesis of N-methylated five-membered heterocycles, such as N-methylpyrrolidines. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the heterocyclic core. The inherent N-methyl group simplifies synthetic routes by eliminating the need for a separate N-methylation step, which is often required when using primary amine precursors.

This document outlines the general synthetic strategies and provides a detailed protocol for a representative intramolecular cyclization reaction to yield N-Boc-N-methylpyrrolidine.

General Synthetic Pathways

The primary strategy for constructing heterocyclic systems from this compound involves the intramolecular cyclization through activation of the terminal hydroxyl group, followed by nucleophilic attack by the protected amine. Common methods for hydroxyl group activation in this context include conversion to a good leaving group (e.g., tosylate, mesylate) or activation under Mitsunobu conditions.

A generalized workflow for this transformation is depicted below:

G start This compound activation Activation of Hydroxyl Group (e.g., TsCl, MsCl, or Mitsunobu reagents) start->activation cyclization Intramolecular Nucleophilic Substitution activation->cyclization product N-Boc-N-methyl Heterocycle cyclization->product deprotection Boc Deprotection (e.g., TFA, HCl) product->deprotection final_product N-Methyl Heterocycle deprotection->final_product

Caption: General workflow for heterocyclic synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of N-(tert-butoxycarbonyl)-N-methylpyrrolidine from this compound via a two-step, one-pot tosylation and cyclization procedure.

Synthesis of N-(tert-butoxycarbonyl)-N-methylpyrrolidine

This protocol involves the in-situ formation of a tosylate from the primary alcohol, which is then displaced by the Boc-protected amine to form the pyrrolidine ring.

Reaction Scheme:

G reactant This compound reagents + TsCl, Base reactant->reagents intermediate [Intermediate Tosylate] reagents->intermediate product N-Boc-N-methylpyrrolidine intermediate->product Intramolecular Cyclization

Caption: Synthesis of N-Boc-N-methylpyrrolidine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound99207-32-6203.28
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65
Triethylamine (TEA) or Pyridine121-44-8101.19
Dichloromethane (DCM), anhydrous75-09-284.93
Sodium bicarbonate (sat. aq. solution)144-55-884.01
Magnesium sulfate (anhydrous)7487-88-9120.37

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) cooled to 0 °C in an ice bath, add triethylamine (1.5 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-(tert-butoxycarbonyl)-N-methylpyrrolidine.

Expected Yield: 80-90%

Characterization Data (Representative):

Compound1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 101 MHz) δ (ppm)
N-(tert-butoxycarbonyl)-N-methylpyrrolidine3.35 (t, J = 6.8 Hz, 2H), 3.28 (t, J = 6.8 Hz, 2H), 2.79 (s, 3H), 1.85-1.75 (m, 4H), 1.46 (s, 9H)154.8, 79.1, 48.9, 48.5, 29.8, 28.5, 23.5, 23.2

Applications in Drug Development

N-methylated heterocyclic scaffolds, readily accessible from this compound and its analogues, are integral components of numerous biologically active compounds. For instance, the N-methylpyrrolidine moiety is found in a variety of therapeutic agents, including those targeting the central nervous system. The ability to efficiently synthesize these core structures is of significant interest to medicinal chemists and drug development professionals.

The synthetic protocols outlined herein provide a reliable and scalable method for the preparation of these important building blocks, facilitating the exploration of new chemical space in the pursuit of novel therapeutics.

Synthetic Routes Utilizing tert-Butyl (4-hydroxybutyl)(methyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and utilization of tert-butyl (4-hydroxybutyl)(methyl)carbamate. This versatile building block, featuring a Boc-protected secondary amine and a primary alcohol, is a valuable intermediate in the synthesis of a variety of molecular scaffolds relevant to drug discovery and development. The protocols outlined herein cover the preparation of the title compound and its subsequent functionalization through oxidation, etherification, esterification, and deprotection/derivatization, offering a roadmap for its incorporation into complex synthetic routes.

Introduction

This compound is a bifunctional organic molecule that serves as a valuable intermediate in organic synthesis. Its structure incorporates a primary alcohol, which can undergo a range of transformations such as oxidation to an aldehyde, conversion to ethers, or esterification. Additionally, the presence of a tert-butoxycarbonyl (Boc) protected secondary amine allows for the eventual deprotection and subsequent derivatization of the nitrogen atom. This combination of functionalities makes it a useful synthon for the construction of nitrogen-containing heterocyclic compounds and other complex molecules with potential applications in medicinal chemistry. The Boc protecting group offers stability under a wide range of non-acidic conditions, allowing for selective manipulation of the hydroxyl group before revealing the secondary amine for further reactions.

Synthesis of this compound

The synthesis of the title compound can be readily achieved in a two-step sequence starting from commercially available precursors, followed by a standard Boc-protection of the resulting secondary amino alcohol.

Synthesis of 4-(Methylamino)butan-1-ol

The precursor, 4-(methylamino)butan-1-ol, can be synthesized via reductive amination of a suitable butyraldehyde derivative with methylamine, followed by reduction.[1]

N-Boc Protection of 4-(Methylamino)butan-1-ol

The protection of the secondary amine of 4-(methylamino)butan-1-ol with a tert-butoxycarbonyl group is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

A solution of 4-(methylamino)butan-1-ol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is treated with di-tert-butyl dicarbonate (1.1 equiv.) and a base, for instance, triethylamine (1.2 equiv.) or sodium bicarbonate (2.0 equiv.) in a biphasic system with water. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentration under reduced pressure to afford the crude product. Purification is generally achieved by flash column chromatography on silica gel.

Reactant Equivalents MW Sample Mass/Volume
4-(Methylamino)butan-1-ol1.0103.16(Specify amount)
Di-tert-butyl dicarbonate1.1218.25(Calculate based on substrate)
Triethylamine1.2101.19(Calculate based on substrate)
Dichloromethane--(Specify volume)

Table 1: Reagents for the Synthesis of this compound.

Synthesis_of_tert_Butyl_4_hydroxybutyl_methyl_carbamate cluster_0 Synthesis of this compound start 4-(Methylamino)butan-1-ol reagents Boc₂O, Et₃N DCM, rt start->reagents product This compound reagents->product Swern_Oxidation_Workflow start This compound reagents 1. (COCl)₂, DMSO, DCM, -78 °C 2. Et₃N start->reagents product 4-(tert-Butoxycarbonyl(methyl)amino)butanal reagents->product next_steps Reductive Amination, Wittig Reaction, etc. product->next_steps Synthetic_Utility cluster_hydroxyl Hydroxyl Group Transformations cluster_amine Amine Transformations start This compound oxidation Oxidation (e.g., Swern) start->oxidation etherification Etherification (e.g., Williamson) start->etherification esterification Esterification (e.g., Steglich) start->esterification deprotection N-Boc Deprotection (e.g., TFA) start->deprotection derivatization Derivatization (Acylation, Alkylation, etc.) deprotection->derivatization

References

Anwendungs- und Protokollhinweise: Reaktionsbedingungen zur Entschützung von tert-Butyl-(4-hydroxybutyl)(methyl)carbamat

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Entschützung der tert-Butoxycarbonyl (Boc)-Schutzgruppe von tert-Butyl-(4-hydroxybutyl)(methyl)carbamat. Die Boc-Gruppe ist eine weit verbreitete Schutzgruppe für Amine in der organischen Synthese, insbesondere in der Peptidchemie und der Entwicklung pharmazeutischer Wirkstoffe. Ihre Stabilität unter vielen nicht-sauren Bedingungen und ihre einfache Abspaltung unter sauren Bedingungen machen sie zu einem wertvollen Werkzeug für mehrstufige Synthesen.

Die hier beschriebenen Protokolle umfassen gängige Verfahren mit starken Säuren wie Trifluoressigsäure (TFA) und Chlorwasserstoff (HCl) sowie alternative, mildere Methoden. Besondere Aufmerksamkeit wird auf die Anwesenheit der Hydroxylgruppe im Substratmolekül gelegt, um potenzielle Nebenreaktionen zu minimieren.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst repräsentative Reaktionsbedingungen für die Boc-Entschützung zusammen. Es ist zu beachten, dass diese Bedingungen je nach Substrat und Maßstab optimiert werden müssen.

MethodeReagenz(ien)LösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)Anmerkungen
Starke SäureTrifluoressigsäure (TFA)Dichlormethan (DCM)0 bis Raumtemperatur1 - 4> 90Weit verbreitete und schnelle Methode.[1][2]
Starke Säure4 M HCl in 1,4-Dioxan1,4-DioxanRaumtemperatur1 - 4> 90Das Produkt fällt oft als Hydrochloridsalz aus.[2]
AlternativeOxalylchlorid/MethanolMethanolRaumtemperatur1 - 4bis 90Mildere Alternative zu TFA und HCl.[3][4]
AlternativeWasser (thermisch)Wasser90 - 100< 0.5> 90Umweltfreundliche Methode, erfordert höhere Temperaturen.[5]

Diagramme

Reaktionsmechanismus

Boc_Deprotection_Mechanism Mechanismus der säurekatalysierten Boc-Entschützung cluster_reactants Reaktanten cluster_intermediates Zwischenstufen cluster_products Produkte Boc_Amine Boc-geschütztes Amin Protonated_Carbamate Protoniertes Carbamat Boc_Amine->Protonated_Carbamate Protonierung Acid H+ Acid->Protonated_Carbamate Carbamic_Acid Carbamidsäure Protonated_Carbamate->Carbamic_Acid Fragmentierung tert_Butyl_Cation tert-Butyl-Kation Protonated_Carbamate->tert_Butyl_Cation Free_Amine Freies Amin (als Salz) Carbamic_Acid->Free_Amine Decarboxylierung CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylen tert_Butyl_Cation->Isobutylene Deprotonierung

Abbildung 1: Mechanismus der säurekatalysierten Boc-Entschützung.

Experimenteller Arbeitsablauf

Experimental_Workflow Allgemeiner Arbeitsablauf für die Boc-Entschützung Start Start: Auflösen des Boc-geschützten Amins Add_Reagent Zugabe des Entschützungsreagenzes (z.B. TFA oder HCl-Lösung) Start->Add_Reagent Reaction Reaktion bei definierter Temperatur und Zeit rühren Add_Reagent->Reaction Monitoring Reaktionskontrolle (DC, LC-MS) Reaction->Monitoring Monitoring->Reaction unvollständig Workup Aufarbeitung (z.B. Neutralisation, Extraktion) Monitoring->Workup vollständig Isolation Isolierung des Produkts (z.B. Fällung, Filtration, Einengen) Workup->Isolation Purification ggf. Reinigung (z.B. Umkristallisation, Chromatographie) Isolation->Purification End Ende: Reines, entschütztes Amin Isolation->End ausreichend rein Purification->End

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Boc-Entschützung.

Experimentelle Protokolle

Protokoll 1: Entschützung mit Trifluoressigsäure (TFA) in Dichlormethan (DCM)

Dieses Protokoll beschreibt eine schnelle und effiziente Methode zur vollständigen Abspaltung der Boc-Gruppe.

Materialien:

  • tert-Butyl-(4-hydroxybutyl)(methyl)carbamat

  • Dichlormethan (DCM), wasserfrei

  • Trifluoressigsäure (TFA)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (NaCl)

  • Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Eisbad, Rotationsverdampfer

Durchführung:

  • Lösen Sie tert-Butyl-(4-hydroxybutyl)(methyl)carbamat (1 Äquiv.) in wasserfreiem DCM (ca. 10 mL pro Gramm Substrat) in einem Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam Trifluoressigsäure (TFA, 5-10 Äquiv.) zur gerührten Lösung hinzu.

  • Entfernen Sie das Eisbad und lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen. Rühren Sie für 1-2 Stunden.[1]

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Nach vollständigem Umsatz wird die Reaktion durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung neutralisiert, bis die CO₂-Entwicklung aufhört.

  • Überführen Sie die Mischung in einen Scheidetrichter und trennen Sie die Phasen. Extrahieren Sie die wässrige Phase zweimal mit DCM.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter NaCl-Lösung, trocknen Sie sie über Na₂SO₄ oder MgSO₄, filtrieren Sie und engen Sie das Lösungsmittel am Rotationsverdampfer ein, um das entschützte Amin zu erhalten.

Hinweis: Die Hydroxylgruppe ist unter diesen Bedingungen im Allgemeinen stabil. Bei empfindlicheren Substraten kann die Reaktion bei 0 °C gehalten werden, um mögliche Nebenreaktionen zu minimieren.

Protokoll 2: Entschützung mit Chlorwasserstoff (HCl) in 1,4-Dioxan

Diese Methode ist eine gängige Alternative zu TFA und führt oft zur direkten Fällung des Produkts als Hydrochloridsalz, was die Isolierung vereinfacht.

Materialien:

  • tert-Butyl-(4-hydroxybutyl)(methyl)carbamat

  • 4 M HCl in 1,4-Dioxan

  • 1,4-Dioxan, wasserfrei

  • Diethylether, wasserfrei

  • Rundkolben, Magnetrührer, Filtrationsapparatur

Durchführung:

  • Lösen Sie tert-Butyl-(4-hydroxybutyl)(methyl)carbamat (1 Äquiv.) in wasserfreiem 1,4-Dioxan (ca. 10 mL pro Gramm Substrat) in einem Rundkolben.

  • Fügen Sie bei Raumtemperatur unter Rühren die 4 M HCl-Lösung in 1,4-Dioxan (5-10 Äquiv.) hinzu.[2]

  • Rühren Sie die Mischung für 1-4 Stunden bei Raumtemperatur. Oft fällt während dieser Zeit ein weißer Feststoff (das Hydrochloridsalz) aus.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach vollständigem Umsatz verdünnen Sie die Suspension mit wasserfreiem Diethylether, um die Fällung zu vervollständigen.

  • Filtrieren Sie den Feststoff ab, waschen Sie ihn gründlich mit wasserfreiem Diethylether und trocknen Sie ihn im Vakuum, um das reine N-Methyl-4-aminobutanol-hydrochlorid zu erhalten.

Hinweis: Um das freie Amin zu erhalten, kann das Hydrochloridsalz in Wasser oder einem geeigneten Lösungsmittel gelöst und mit einer Base (z.B. NaOH, NaHCO₃) neutralisiert und anschließend extrahiert werden.

Protokoll 3: Milde Entschützung mit Oxalylchlorid in Methanol

Dieses Verfahren stellt eine mildere Alternative dar und kann für Substrate vorteilhaft sein, die empfindlich gegenüber starken Säuren sind.

Materialien:

  • tert-Butyl-(4-hydroxybutyl)(methyl)carbamat

  • Methanol (MeOH), wasserfrei

  • Oxalylchlorid

  • Wasser

  • Dichlormethan (DCM)

  • Rundkolben, Magnetrührer, Spritze

Durchführung:

  • Lösen Sie tert-Butyl-(4-hydroxybutyl)(methyl)carbamat (1 Äquiv.) in wasserfreiem Methanol in einem Rundkolben.

  • Fügen Sie bei Raumtemperatur langsam Oxalylchlorid (3 Äquiv.) über eine Spritze hinzu. Es kann zu einer leichten Erwärmung und Gasentwicklung kommen.[3][4]

  • Rühren Sie die Reaktionsmischung für 1-4 Stunden bei Raumtemperatur.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach vollständigem Umsatz fügen Sie vorsichtig Wasser hinzu, um überschüssiges Reagenz zu zersetzen.

  • Extrahieren Sie die Mischung dreimal mit DCM.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter NaCl-Lösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und engen Sie das Lösungsmittel am Rotationsverdampfer ein.

Sicherheitshinweis: Oxalylchlorid ist giftig und korrosiv. Arbeiten Sie unbedingt unter einem gut funktionierenden Abzug und tragen Sie geeignete persönliche Schutzausrüstung.

Haftungsausschluss

Die hierin enthaltenen Informationen sind nur für Forschungszwecke bestimmt. Die Protokolle wurden aus der wissenschaftlichen Literatur adaptiert und sollten von qualifiziertem Personal durchgeführt werden. Die Reaktionsbedingungen müssen möglicherweise für spezifische Substrate und Maßstäbe optimiert werden. Es wird keine Garantie für die Eignung dieser Protokolle für jeden spezifischen experimentellen Aufbau übernommen.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of tert-butyl (4-hydroxybutyl)(methyl)carbamate. This versatile building block, featuring a Boc-protected secondary amine and a primary alcohol, is a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules. The functionalization of its hydroxyl group allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the development of novel compounds.

Introduction

This compound possesses two key functional groups: a tert-butyloxycarbonyl (Boc) protected methylamine and a primary hydroxyl group. The Boc group provides a stable protecting group for the amine functionality, allowing for selective chemical transformations at the hydroxyl terminus. This document outlines protocols for common and efficient functionalization reactions, including esterification, etherification, and oxidation, to yield a variety of derivatives.

Chemical and Physical Properties

  • Molecular Formula: C₁₀H₂₁NO₃[1]

  • Molecular Weight: 203.28 g/mol [1]

  • Appearance: Liquid

  • Storage: 2-8°C, sealed in a dry environment

Functionalization Strategies

The primary alcohol of this compound can be readily converted into a range of other functional groups. This allows for the attachment of various payloads, linkers, or pharmacophores, making it a key intermediate in drug discovery and development. The following sections detail protocols for key transformations.

A general workflow for the functionalization of the hydroxyl group is depicted below.

Functionalization Workflow This compound This compound Esterification Esterification This compound->Esterification RCOCl, Base Etherification Etherification This compound->Etherification R-X, Base Oxidation Oxidation This compound->Oxidation Oxidizing Agent Ester Derivative Ester Derivative Esterification->Ester Derivative Ether Derivative Ether Derivative Etherification->Ether Derivative Aldehyde Derivative Aldehyde Derivative Oxidation->Aldehyde Derivative

Caption: General workflow for the functionalization of the hydroxyl group.

Experimental Protocols

Esterification via Acylation

This protocol describes the esterification of the hydroxyl group through acylation with an acid chloride in the presence of a base.

Reaction Scheme:

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples):

Ester DerivativeAcid ChlorideBaseSolventReaction Time (h)Yield (%)
tert-Butyl (4-(acetoxy)butyl)(methyl)carbamateAcetyl chlorideTriethylamineDCM2>90
tert-Butyl (4-(benzoyloxy)butyl)(methyl)carbamateBenzoyl chloridePyridineDCM4>85
Etherification via Williamson Ether Synthesis

This protocol outlines the formation of an ether linkage by reacting the alcohol with an alkyl halide in the presence of a strong base.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 60 °C) for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples):

Ether DerivativeAlkyl HalideBaseSolventReaction Time (h)Yield (%)
tert-Butyl (4-methoxybutyl)(methyl)carbamateMethyl iodideNaHTHF4~80
tert-Butyl (4-(benzyloxy)butyl)(methyl)carbamateBenzyl bromideNaHDMF8~75
Oxidation to an Aldehyde

This protocol describes the mild oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin Periodinane (DMP).

Reaction Scheme:

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)[2]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC. The reaction is typically complete within this timeframe.[3]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir the mixture vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

ProductOxidizing AgentSolventReaction Time (h)Yield (%)
tert-Butyl methyl(4-oxobutyl)carbamateDess-Martin PeriodinaneDCM2>90
Mitsunobu Reaction for Esterification

The Mitsunobu reaction provides a mild and versatile method for the esterification of the hydroxyl group with a variety of carboxylic acids.[4] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for a primary alcohol.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.

Quantitative Data (Representative Example):

Ester DerivativeCarboxylic AcidReagentsSolventReaction Time (h)Yield (%)
tert-Butyl (4-(benzoyloxy)butyl)(methyl)carbamateBenzoic acidPPh₃, DIADTHF16~85

Logical Relationship of Functionalization Pathways

The different functionalization pathways starting from this compound can be visualized as a branching tree of synthetic possibilities.

Functionalization_Pathways cluster_start Starting Material cluster_reactions Primary Functionalization cluster_products Primary Products cluster_secondary Further Transformations Start tert-Butyl (4-hydroxybutyl)(methyl)carbamate Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Oxidation Oxidation Start->Oxidation Ester Ester Derivative Esterification->Ester Ether Ether Derivative Etherification->Ether Aldehyde Aldehyde Derivative Oxidation->Aldehyde Amine_Deprotection Boc Deprotection (e.g., TFA/DCM) Ester->Amine_Deprotection Ether->Amine_Deprotection Aldehyde->Amine_Deprotection Reductive_Amination Reductive Amination (from Aldehyde) Aldehyde->Reductive_Amination

Caption: Synthetic pathways from the starting alcohol.

Conclusion

The protocols described in these application notes provide reliable and efficient methods for the functionalization of the hydroxyl group in this compound. These transformations open up a wide range of possibilities for the synthesis of more complex molecules with potential applications in drug discovery and development. The choice of a specific method will depend on the desired functional group, the stability of the reagents, and the overall synthetic strategy. Careful monitoring of the reactions and appropriate purification techniques are crucial for obtaining the desired products in high yield and purity.

References

Application Note and Protocol for the Scale-Up Synthesis of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the scale-up synthesis of tert-Butyl (4-hydroxybutyl)(methyl)carbamate, a valuable intermediate in pharmaceutical development. The synthesis commences with the reductive amination of commercially available 4-amino-1-butanol to yield 4-(methylamino)-1-butanol. This intermediate is subsequently protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate to afford the final product. This application note includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure successful and reproducible synthesis on a larger scale.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing a protected secondary amine and a primary alcohol, allows for sequential and selective chemical modifications. The reliable and scalable synthesis of this intermediate is therefore crucial for drug discovery and development programs. The protocol outlined herein is designed for ease of implementation and scalability, utilizing readily available starting materials and standard laboratory equipment.

Overall Reaction Scheme

Data Presentation

ParameterStep 1: Synthesis of 4-(methylamino)-1-butanolStep 2: Synthesis of this compound
Starting Material 4-Amino-1-butanol4-(Methylamino)-1-butanol
Reagents Formaldehyde (37% in H₂O), Sodium borohydrideDi-tert-butyl dicarbonate, Triethylamine
Solvent MethanolTetrahydrofuran (THF)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-16 hours4-6 hours
Typical Molar Ratio (Starting Material:Reagent) 1 : 1.2 (formaldehyde), 1 : 1.5 (NaBH₄)1 : 1.1 ((Boc)₂O), 1 : 1.2 (Et₃N)
Work-up Procedure Quenching with acetone, solvent evaporation, extractionSolvent evaporation, extraction, washing
Purification Method Distillation under reduced pressureColumn chromatography on silica gel
Typical Yield 75-85%85-95%
Purity (by GC/LC-MS) >98%>99%

Experimental Protocols

Step 1: Scale-Up Synthesis of 4-(methylamino)-1-butanol

Materials:

  • 4-Amino-1-butanol

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (appropriate for scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 4-amino-1-butanol (1.0 eq) and methanol. Cool the solution to 0 °C in an ice bath.

  • Slowly add formaldehyde (1.2 eq, 37% aqueous solution) to the stirred solution, maintaining the temperature at 0 °C. Stir the mixture for 1 hour at 0 °C.

  • In a separate beaker, prepare a solution of sodium borohydride (1.5 eq) in a small amount of water.

  • Slowly add the sodium borohydride solution to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of acetone until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude 4-(methylamino)-1-butanol.

  • Purify the product by distillation under reduced pressure to obtain a colorless oil.

Step 2: Scale-Up Synthesis of this compound

Materials:

  • 4-(Methylamino)-1-butanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask (appropriate for scale)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Addition funnel

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under a nitrogen or argon atmosphere, add 4-(methylamino)-1-butanol (1.0 eq) and anhydrous THF.

  • Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the (Boc)₂O solution dropwise to the stirring amine solution at room temperature via an addition funnel.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil.

Workflow Diagram

Scale_Up_Synthesis cluster_step1 Step 1: Synthesis of 4-(methylamino)-1-butanol cluster_step2 Step 2: Synthesis of this compound A 4-Amino-1-butanol C Reductive Amination (Methanol, 0°C to RT) A->C B Formaldehyde Sodium Borohydride B->C D Work-up & Purification (Extraction, Distillation) C->D E 4-(methylamino)-1-butanol D->E F 4-(methylamino)-1-butanol H Boc Protection (THF, RT) F->H G Di-tert-butyl dicarbonate Triethylamine G->H I Work-up & Purification (Extraction, Chromatography) H->I J This compound I->J

Caption: Overall workflow for the scale-up synthesis.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Formaldehyde is a known carcinogen and sensitizer; handle with extreme care.

  • Sodium borohydride reacts violently with acids and can generate flammable hydrogen gas upon contact with water. Quenching should be performed slowly and at a low temperature.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of tert-butyl (4-hydroxybutyl)(methyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the N-protection of the secondary amine of the starting material, 4-(methylamino)butan-1-ol, using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

Q2: Why is a base necessary in this reaction?

A2: The reaction of an amine with Boc₂O releases one equivalent of a mixed carbonate which decomposes to tert-butanol and carbon dioxide, and also generates an acidic proton from the amine. A base is required to neutralize this, driving the reaction to completion. Without a base, the amine salt may form, which is less nucleophilic and can hinder the reaction progress.

Q3: Is it necessary to protect the primary alcohol group on 4-(methylamino)butan-1-ol?

A3: Generally, it is not necessary. The secondary amine is significantly more nucleophilic than the primary alcohol, allowing for chemoselective N-Boc protection.[1] While O-acylation to form a carbonate can occur, this species is typically less stable and can be hydrolyzed during the aqueous workup.[1]

Q4: What are the common side products in this reaction?

A4: The primary potential side reaction is the formation of a carbonate on the hydroxyl group. However, this is often minimal and can be reversed during workup. Unlike primary amines, secondary amines like 4-(methylamino)butan-1-ol are not at risk of forming N,N-di-Boc derivatives. Incomplete reaction will leave unreacted starting material.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is more nonpolar than the starting material, 4-(methylamino)butan-1-ol, and will have a higher Rf value. A stain such as ninhydrin can be used to visualize the starting material (which will stain) and the product (which will not, as the amine is protected).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Boc₂O.1. Use fresh or properly stored Boc₂O. It can degrade over time, especially if exposed to moisture.
2. Insufficient or inappropriate base.2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, NaHCO₃) is used. For slow reactions, a stronger, non-nucleophilic base might be considered.
3. Low reaction temperature.3. While the reaction often proceeds at room temperature, gentle heating (e.g., to 40°C) may be required for less reactive secondary amines.
4. Impure starting material.4. Verify the purity of 4-(methylamino)butan-1-ol via NMR or other analytical techniques.
Presence of Unreacted Starting Material 1. Insufficient Boc₂O.1. Use a slight excess of Boc₂O (1.1-1.2 equivalents) to ensure the reaction goes to completion.
2. Short reaction time.2. Allow the reaction to stir for a longer period (e.g., overnight) and monitor by TLC until the starting material is consumed.
Difficult Purification 1. Emulsion during aqueous workup.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
2. Product and starting material co-elute during column chromatography.2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product appears oily or impure after purification 1. Residual solvent.1. Dry the purified product under high vacuum to remove any remaining solvent.
2. Presence of tert-butanol byproduct.2. Ensure the aqueous washes during workup are thorough. A wash with a dilute acid solution can help remove basic impurities, followed by a bicarbonate wash.

Experimental Protocols

Key Synthesis Protocol: N-Boc Protection of 4-(methylamino)butan-1-ol

This protocol is adapted from a standard procedure for the Boc protection of a similar primary amino alcohol.[2]

Materials:

  • 4-(methylamino)butan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • Dissolve 4-(methylamino)butan-1-ol (1.0 eq) in dichloromethane (approx. 0.1 M solution).

  • To the stirred solution, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Quantitative Data from a Related Synthesis

The following data is for the synthesis of tert-butyl (4-hydroxybutyl)carbamate from 4-amino-1-butanol and can be used as a starting point for optimization.[2]

ParameterValue
Starting Material 4-Amino-1-butanol (0.5 g, 5.61 mmol)
Reagent Di-tert-butyl dicarbonate (1.346 g, 6.17 mmol, 1.1 eq)
Base Triethylamine (1.56 mL, 11.22 mmol, 2.0 eq)
Solvent Acetonitrile (56 mL)
Temperature 0°C to Room Temperature
Reaction Time 6.5 hours
Yield Quantitative (1.06 g)

Visualizations

Experimental Workflow Diagram

G Figure 1. General workflow for the synthesis and purification of this compound. cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 4-(methylamino)butan-1-ol and base in solvent B Cool to 0°C A->B C Add Boc₂O solution dropwise B->C D Warm to RT and stir (12-18h) C->D E Monitor by TLC D->E E->D Incomplete F Quench with water E->F Complete G Extract with organic solvent F->G H Wash (Acid, Base, Brine) G->H I Dry and concentrate H->I J Column Chromatography I->J K Characterize pure product J->K

Caption: General workflow for synthesis and purification.

Troubleshooting Logic Diagram

G Figure 2. Troubleshooting decision tree for low reaction yield. Start Low Yield Observed TLC Analyze reaction TLC. Is starting material (SM) present? Start->TLC SM_Present Yes, SM is present TLC->SM_Present Yes SM_Absent No, SM is absent TLC->SM_Absent No Check_Reagents Check Boc₂O (1.1 eq) and Base (1.2 eq) stoichiometry. Are they correct? SM_Present->Check_Reagents Workup_Loss Product lost during workup/purification? SM_Absent->Workup_Loss Stoich_Correct Yes Check_Reagents->Stoich_Correct Yes Stoich_Incorrect No Check_Reagents->Stoich_Incorrect No Increase_Time Increase reaction time/temperature. Stoich_Correct->Increase_Time Adjust_Stoich Adjust stoichiometry and rerun. Stoich_Incorrect->Adjust_Stoich Workup_Yes Yes Workup_Loss->Workup_Yes Yes Workup_No No Workup_Loss->Workup_No No Optimize_Workup Optimize extraction and chromatography. Workup_Yes->Optimize_Workup Check_Purity Verify purity of starting material. Workup_No->Check_Purity

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl (4-hydroxybutyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Question: I am getting a low yield of my desired product, this compound. What are the potential causes and how can I improve the yield?

Answer:

A low yield in the synthesis of this compound from 4-(methylamino)butan-1-ol and di-tert-butyl dicarbonate (Boc₂O) is a common issue and can be attributed to several factors, primarily the formation of side products. The key to a high yield is achieving chemoselective protection of the secondary amine over the primary alcohol.

Potential Causes and Solutions:

  • Side Reaction: O-Boc Protection: The most common side reaction is the protection of the hydroxyl group, leading to the formation of tert-butyl (4-(tert-butoxycarbonyloxy)butyl)(methyl)carbamate (the N,O-bis-Boc product) or the O-Boc protected starting material. Amines are generally more nucleophilic than alcohols, so N-protection is favored. However, reaction conditions can influence the selectivity.

    • Solution: To enhance selectivity for N-protection, avoid using strong bases that can deprotonate the alcohol, making it a more potent nucleophile. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also significantly improve selectivity.

  • Formation of Symmetric Carbonates: In the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), the formation of symmetric carbonates from the alcohol has been observed in reactions with Boc₂O.[1][2]

    • Solution: Avoid using DMAP as a catalyst if O-protection is a significant issue. While DMAP can accelerate the reaction, it can also decrease the selectivity between the amine and alcohol functional groups.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of the starting material. If the reaction is sluggish, consider extending the reaction time.

  • Work-up and Purification Issues: The desired product might be lost during the extraction or purification steps.

    • Solution: Ensure the pH of the aqueous layer is appropriate during work-up to minimize the solubility of the product in the aqueous phase. Optimize your chromatography conditions to achieve a good separation of the desired product from any side products and unreacted starting materials.

Problem 2: Identification of an Unknown Impurity in my Final Product

Question: After purification, I see an additional spot on my TLC or an unexpected peak in my NMR/LC-MS that I suspect is a side product. How can I identify it?

Answer:

The most likely impurity, assuming complete consumption of the starting material, is the N,O-bis-Boc protected product, tert-butyl (4-(tert-butoxycarbonyloxy)butyl)(methyl)carbamate.

Identification Methods:

  • Mass Spectrometry (MS): The N,O-bis-Boc product will have a molecular weight that is 100.12 g/mol higher than the desired N-Boc product due to the addition of a second Boc group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of a second singlet in the 1.4-1.5 ppm region, corresponding to the nine protons of the second tert-butyl group. The methylene group adjacent to the oxygen (-CH₂-O-) will also likely show a downfield shift compared to the starting material's -CH₂-OH signal.

    • ¹³C NMR: The appearance of a second set of signals for the quaternary and methyl carbons of the Boc group would be indicative of the N,O-bis-Boc product. Additionally, a new carbonyl signal for the carbonate group will be present.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to achieve selective N-Boc protection of 4-(methylamino)butan-1-ol?

A1: For selective N-protection, it is recommended to perform the reaction in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of chloroform and aqueous sodium bicarbonate at a controlled temperature, typically between 0 °C and room temperature.[3] The use of a mild base like sodium bicarbonate is preferred over stronger bases to avoid deprotonation of the hydroxyl group. It is crucial to use a controlled amount of Boc₂O (typically 1.0 to 1.2 equivalents).

Q2: Can I use a catalyst like DMAP to speed up the reaction?

A2: While 4-(dimethylamino)pyridine (DMAP) is an effective catalyst for Boc protection, it can also accelerate the undesired O-protection of the alcohol, leading to a mixture of products.[1][2] If chemoselectivity is a problem, it is advisable to avoid DMAP or use it in very small catalytic amounts with careful monitoring.

Q3: How can I effectively remove unreacted Boc₂O from my reaction mixture?

A3: Unreacted Boc₂O can often be removed during the aqueous work-up. Quenching the reaction with a mild nucleophile, such as a small amount of an amine-containing resin or a dilute aqueous solution of ammonium chloride, can help to consume the excess Boc₂O. Subsequent extraction and purification by column chromatography should effectively separate the product from any remaining reagent and its byproducts.

Q4: What is the expected ¹H NMR chemical shift for the protons of the desired product, this compound?

  • ~1.45 ppm: singlet, 9H (tert-butyl group)

  • ~1.5-1.7 ppm: multiplet, 4H (internal methylenes, -CH₂-CH₂-)

  • ~2.8-2.9 ppm: singlet, 3H (N-methyl group)

  • ~3.2-3.4 ppm: triplet, 2H (methylene adjacent to nitrogen, -N-CH₂-)

  • ~3.6-3.7 ppm: triplet, 2H (methylene adjacent to hydroxyl, -CH₂-OH)

  • A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data for Illustrative Purposes)

EntryBaseCatalystSolventTemperature (°C)Desired N-Boc Product Yield (%)N,O-bis-Boc Side Product Yield (%)
1NaHCO₃NoneDCM0 to 2585-95<5
2TriethylamineNoneTHF2570-8015-25
3NaHCO₃DMAP (0.1 eq)DCM2560-7025-35
4NoneNoneMethanol2580-905-10

Note: This table is a representation of expected outcomes based on general principles of chemical reactivity and is intended to guide experimental design.

Experimental Protocols

Key Experiment: Selective N-Boc Protection of 4-(methylamino)butan-1-ol

Objective: To synthesize this compound with high selectivity and yield.

Materials:

  • 4-(methylamino)butan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-(methylamino)butan-1-ol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (2 x volume of DCM) and then with brine (1 x volume of DCM).

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizations

Synthesis_Pathway SM 4-(Methylamino)butan-1-ol intermediate Reaction Intermediate SM->intermediate DCM, NaHCO₃, 0°C to RT Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->intermediate DCM, NaHCO₃, 0°C to RT Product This compound (Desired Product) intermediate->Product Selective N-Protection (Major Pathway) Side_Product tert-Butyl (4-(tert-butoxycarbonyloxy)butyl)(methyl)carbamate (N,O-bis-Boc Side Product) intermediate->Side_Product O-Protection Side Reaction (Minor Pathway, promoted by strong base/catalyst)

Caption: Main reaction and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Side_Products_Detected Side Products Detected? Check_Purity->Side_Products_Detected Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Use Weaker Base (e.g., NaHCO₃) - Avoid DMAP Side_Products_Detected->Optimize_Conditions Yes Incomplete_Reaction Incomplete Reaction? Side_Products_Detected->Incomplete_Reaction No Success Improved Yield Optimize_Conditions->Success Extend_Time Increase Reaction Time Monitor by TLC/LC-MS Incomplete_Reaction->Extend_Time Yes Workup_Issues Check Work-up & Purification - Optimize Extraction pH - Refine Chromatography Incomplete_Reaction->Workup_Issues No Extend_Time->Success Workup_Issues->Success

References

Technical Support Center: Purification of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl (4-hydroxybutyl)(methyl)carbamate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Flash column chromatography on silica gel is the most widely effective method for purifying this compound. This technique is well-suited for separating the desired product from common impurities such as unreacted starting materials (e.g., 4-(methylamino)-1-butanol), excess reagents like di-tert-butyl dicarbonate (Boc₂O), and other byproducts.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation during column chromatography. For visualization, a potassium permanganate (KMnO₄) stain is effective as the product contains an alcohol functional group that can be oxidized. Alternatively, a ninhydrin stain can be used if unreacted primary or secondary amine starting material is suspected, as Boc-protected amines can also be visualized with heating.[1][2]

Q3: What are the common impurities I might encounter?

A3: Common impurities include:

  • Unreacted 4-(methylamino)-1-butanol: This is the starting material and is significantly more polar than the product.

  • Di-tert-butyl dicarbonate (Boc₂O): The protecting agent.

  • tert-Butanol: A byproduct of the reaction.

  • Over-alkylated or other side-products: Depending on the specific synthetic route.

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization can be a viable method if the crude product is of relatively high purity. However, given that this compound may be a liquid or a low-melting solid at room temperature, inducing crystallization can be challenging and may result in "oiling out".[3][4][5] If the compound is a solid, a solvent system such as ethyl acetate/hexanes could be explored.

Troubleshooting Guides

Flash Column Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Product does not elute from the column 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the acidic silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Test the stability of your compound on a small amount of silica. If it is unstable, consider using deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine) or an alternative stationary phase like alumina.[6][7]
Poor separation of product and impurities 1. The mobile phase is too polar, causing co-elution. 2. The column was overloaded with crude material.1. Decrease the polarity of the mobile phase to achieve better separation on TLC before running the column. Aim for an Rf value of 0.2-0.3 for the desired product.[8] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Streaking of spots on TLC plate The compound, being a tertiary amine, might be interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the spot shape.[2]
Difficulty removing all solvent from the purified product 1. The product is an oil or a low-melting solid. 2. High-boiling point solvents were used for elution.1. Use a high-vacuum pump to remove residual solvent. 2. If possible, use lower-boiling point solvents for chromatography (e.g., ethyl acetate/hexanes instead of dichloromethane/methanol).
Recrystallization
Issue Potential Cause(s) Recommended Solution(s)
"Oiling out" (product separates as a liquid instead of crystals) 1. The melting point of the impure compound is lower than the solution's temperature.[3][4] 2. The solution is supersaturated to a high degree, and the rate of cooling is too fast.[9] 3. The chosen solvent is not appropriate.1. Re-heat the solution to dissolve the oil, add more of the "good" solvent to dilute the solution, and allow it to cool more slowly.[10] 2. Insulate the flask to slow down the cooling rate. 3. Try a different solvent or a co-solvent system. For example, dissolve the compound in a small amount of a good solvent (like ethyl acetate) and slowly add a poor solvent (like hexanes) until turbidity is observed, then gently heat until clear and cool slowly.[5]
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is supersaturated but requires a nucleation site.1. Remove some of the solvent by evaporation and attempt to cool again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes. Test different ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that gives your product an Rf value of approximately 0.2-0.3.

    • Visualize the spots using a potassium permanganate stain.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[11]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle pressure if necessary.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization (for solid crude product)
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Common solvent systems to try include ethyl acetate/hexanes, acetone/water, or methanol/water.[12]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent and heat the mixture to dissolve the solid completely.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath.

    • If using a co-solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness, then cool slowly.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start_node Crude Product tlc Perform TLC Analysis start_node->tlc is_product_solid Is Product Solid and High Purity? start_node->is_product_solid process_node process_node decision_node decision_node outcome_node outcome_node solution_node solution_node is_separation_good Good Separation (Rf ~0.2-0.3)? tlc->is_separation_good flash_chromatography Flash Column Chromatography is_separation_good->flash_chromatography Yes adjust_solvent Adjust Solvent System (Polarity) is_separation_good->adjust_solvent No pure_product Pure Product flash_chromatography->pure_product is_product_solid->flash_chromatography No recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes oiled_out Did it 'Oil Out'? recrystallization->oiled_out oiled_out->pure_product No slow_cooling Re-dissolve, Dilute, and Cool Slowly oiled_out->slow_cooling Yes adjust_solvent->tlc check_stability Check Stability on Silica slow_cooling->pure_product Success change_solvent Change Recrystallization Solvent slow_cooling->change_solvent Still Fails change_solvent->recrystallization

Caption: Troubleshooting workflow for purification method selection.

Flash_Chromatography_Logic start_node Start Flash Chromatography elute Elute with Chosen Solvent System start_node->elute process_node process_node decision_node decision_node outcome_node outcome_node solution_node solution_node product_eluted Product Eluted? elute->product_eluted good_separation Good Separation? product_eluted->good_separation Yes increase_polarity Increase Solvent Polarity product_eluted->increase_polarity No pure_product Combine Pure Fractions & Evaporate good_separation->pure_product Yes decrease_polarity Decrease Solvent Polarity good_separation->decrease_polarity No (Co-elution) check_loading Reduce Amount of Crude Material good_separation->check_loading No (Broad Peaks) increase_polarity->elute check_stability Check for Decomposition on Silica increase_polarity->check_stability If still no elution decrease_polarity->start_node check_loading->start_node

Caption: Logical workflow for troubleshooting flash chromatography.

References

preventing byproduct formation with tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (4-hydroxybutyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as N-Boc-N-methyl-4-aminobutanol, is a bifunctional organic molecule. It contains a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary alcohol. This structure makes it a valuable building block in multi-step organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules. The Boc group provides robust protection under many reaction conditions, while the hydroxyl group can be selectively functionalized.

Q2: What are the most common byproducts encountered when working with this compound?

The formation of byproducts typically depends on the specific reaction being performed. However, common issues can be categorized as follows:

  • During the synthesis of the title compound: If you are preparing this compound from N-methyl-4-aminobutanol and di-tert-butyl dicarbonate (Boc₂O), potential byproducts include the di-Boc protected amine and the corresponding carbonate at the hydroxyl end.

  • During reactions involving the hydroxyl group (e.g., alkylation, Mitsunobu): Potential byproducts include intramolecular cyclization products (forming a cyclic carbamate) and byproducts from the reagents themselves (e.g., triphenylphosphine oxide in the Mitsunobu reaction).

  • During the deprotection of the Boc group: The acidic conditions required for Boc deprotection can generate a tert-butyl cation, which can lead to tert-butylation of nucleophilic sites on your desired product or other molecules in the reaction mixture.

Q3: How can I prevent the formation of the di-Boc byproduct during the protection of N-methyl-4-aminobutanol?

To favor mono-N-Boc protection and avoid di-protection, it is crucial to control the stoichiometry of the reagents. Using a slight excess of the amine relative to di-tert-butyl dicarbonate can help minimize the formation of the di-Boc byproduct. Additionally, the choice of solvent and catalyst can influence the selectivity. Some literature suggests that using specific ionic liquids or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst can enhance chemoselective mono-N-Boc protection.[1]

Q4: What causes intramolecular cyclization, and how can I avoid it?

Intramolecular cyclization can occur when the hydroxyl group (or an activated form of it) attacks the carbamate carbonyl carbon. This is more likely to happen under conditions that promote nucleophilicity of the alcohol and/or electrophilicity of the carbamate. For instance, strongly basic conditions that deprotonate the alcohol, or activation of the alcohol as a good leaving group in the presence of a nucleophilic nitrogen, could facilitate this side reaction. To avoid this, it is advisable to use mild reaction conditions and to choose reagents that do not significantly activate the carbamate towards nucleophilic attack.

Troubleshooting Guides

Issue 1: Formation of Byproducts during Mitsunobu Reaction

Problem: When using this compound as the alcohol component in a Mitsunobu reaction, I am observing significant amounts of byproducts that are difficult to separate from my desired product.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Triphenylphosphine Oxide and Hydrazine Byproducts: The standard Mitsunobu reagents, triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), generate triphenylphosphine oxide and a hydrazine derivative that can be challenging to remove chromatographically.
Solution 1: Consider using a modified Mitsunobu reagent such as di-tert-butyl azodicarboxylate (DBAD). The hydrazine byproduct of DBAD can be decomposed into volatile and water-soluble compounds upon treatment with a mild acid like trifluoroacetic acid (TFA), simplifying the workup.[2]
Solution 2: Employ polymer-supported triphenylphosphine. The resulting phosphine oxide can be removed by simple filtration.
Intramolecular Cyclization: The reaction conditions of the Mitsunobu reaction might be promoting intramolecular cyclization.
Solution: Lowering the reaction temperature may help to disfavor the cyclization pathway. Additionally, ensure that the nucleophile is sufficiently acidic to be readily deprotonated, as this will favor the intermolecular reaction.
  • Dissolve this compound (1.0 eq.), your acidic nucleophile (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF (tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl azodicarboxylate (DBAD) (1.2 eq.) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (2 eq.). Stir for 1 hour to decompose the hydrazine byproduct.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography.

Issue 2: Byproduct Formation During Boc-Deprotection

Problem: After deprotecting the Boc group from my derivative of this compound using strong acid, I am observing a significant amount of an undesired side product with a higher molecular weight.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
tert-Butylation of the Product: The acidic conditions used for Boc deprotection generate a tert-butyl cation. This electrophile can react with nucleophilic sites on your product or starting material, leading to tert-butylation. Electron-rich aromatic rings, thiols, and some nitrogen-containing functional groups are particularly susceptible.[3]
Solution 1: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole.
Solution 2: Use milder deprotection conditions. Depending on the stability of your molecule, you may be able to use a less concentrated acid or perform the reaction at a lower temperature. Aqueous phosphoric acid has been reported as a mild and selective reagent for Boc deprotection.[1][4]
  • Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane (DCM).

  • Add a scavenger, such as triethylsilane (1.5 eq.).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (10-20 eq.) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove excess TFA.

  • Purify the resulting amine salt as required.

Visualizing Reaction Pathways

To better understand the potential reaction pathways and the formation of byproducts, the following diagrams have been generated.

Byproduct_Formation_Mitsunobu reagents This compound + Nucleophile + PPh3 + DEAD/DIAD desired_product Desired Mitsunobu Product reagents->desired_product Desired Pathway byproduct1 Triphenylphosphine Oxide reagents->byproduct1 Side Reaction byproduct2 Hydrazine Byproduct reagents->byproduct2 Side Reaction byproduct3 Cyclic Carbamate (Intramolecular Cyclization) reagents->byproduct3 Potential Side Reaction Boc_Deprotection_Byproducts start Boc-Protected Substrate + Strong Acid (e.g., TFA) intermediate tert-Butyl Cation + Deprotected Substrate start->intermediate Deprotection desired_product Desired Deprotected Product intermediate->desired_product Final Product byproduct1 tert-Butylated Byproduct intermediate->byproduct1 Side Reaction (Alkylation) byproduct2 Isobutylene intermediate->byproduct2 Side Reaction (Elimination)

References

common challenges in using tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tert-Butyl (4-hydroxybutyl)(methyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a dry and well-ventilated place. For long-term storage, maintaining a temperature between 2-8°C is advised to ensure its stability.

Q2: What are the primary applications of this compound?

A2: This compound is primarily used as a building block in organic synthesis. Its bifunctional nature, possessing a Boc-protected secondary amine and a primary alcohol, makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceutical compounds and PROTAC linkers.

Q3: In which solvents is this compound soluble?

Q4: What are the main safety hazards associated with this compound?

A4: According to its safety data sheet, this compound is classified as toxic if swallowed (H301) and is associated with the GHS06 pictogram, indicating toxicity. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this compound.

Troubleshooting Guide

This section addresses common challenges that may be encountered during the synthesis, purification, and use of this compound.

Synthesis & Purification Issues

Problem 1: Low yield during the synthesis of this compound.

  • Possible Cause 1: Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure that the molar equivalents of the reagents are correct.

  • Possible Cause 2: Side reactions. The presence of the hydroxyl group can potentially lead to side reactions, such as O-acylation if an acylating agent is used for the Boc protection.

    • Troubleshooting: Employ a milder Boc-protection strategy. Using Di-tert-butyl dicarbonate (Boc)₂O with a suitable base like triethylamine or sodium bicarbonate at room temperature is a common and effective method.[1]

  • Possible Cause 3: Product loss during workup and purification. The product may be partially lost during aqueous workup if it has some water solubility. During purification by column chromatography, improper solvent selection can lead to poor separation and product loss.

    • Troubleshooting: Minimize the volume of aqueous washes during the workup. If using column chromatography, carefully select the eluent system to ensure good separation from impurities. A gradient elution from a non-polar to a more polar solvent system is often effective. For some high-purity crude products, purification by trituration with a cold non-polar solvent like iso-hexane can be an effective alternative to chromatography.[2]

Problem 2: Difficulty in purifying the crude product.

  • Possible Cause 1: Presence of closely related impurities. The crude product may contain unreacted starting materials or byproducts with similar polarity to the desired product, making separation by column chromatography challenging.

    • Troubleshooting: Optimize the mobile phase for TLC to achieve better separation between the product and impurities before attempting column chromatography. A less polar solvent system or isocratic elution might be necessary. Flash column chromatography on silica gel is a standard and effective method for purifying such compounds.[3]

  • Possible Cause 2: Co-elution of impurities.

    • Troubleshooting: If co-elution is a persistent issue, consider derivatizing the hydroxyl group to alter the polarity of the molecule, followed by purification and subsequent deprotection of the hydroxyl group.

Deprotection & Further Reactions

Problem 3: Incomplete removal of the Boc protecting group.

  • Possible Cause 1: Insufficiently acidic conditions. The strength or concentration of the acid used for deprotection may be too low.

    • Troubleshooting: The most common reagents for Boc deprotection are strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][4] A solution of 20-50% TFA in DCM or 4M HCl in dioxane is typically effective.[5]

  • Possible Cause 2: Short reaction time. The deprotection reaction may not have had enough time to complete.

    • Troubleshooting: Monitor the reaction by TLC until the starting material is no longer visible. Deprotection is usually complete within 30 minutes to a few hours at room temperature.[5]

Problem 4: Formation of side products during Boc deprotection.

  • Possible Cause 1: Alkylation of nucleophiles. The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[6][7]

    • Troubleshooting: Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[4]

  • Possible Cause 2: Acid-labile functional groups. If the molecule contains other acid-sensitive groups, they may be cleaved or modified under the deprotection conditions.

    • Troubleshooting: If orthogonal protection is required, consider using a milder deprotection method. Thermal deprotection by heating in a suitable solvent like methanol or trifluoroethanol can be an alternative.[8] Another mild method involves the use of oxalyl chloride in methanol.[9]

Problem 5: Intramolecular cyclization.

  • Possible Cause: Under certain conditions (e.g., activation of the hydroxyl group in the presence of a base after Boc deprotection), there is a possibility of intramolecular cyclization to form a five-membered N-methyl-tetrahydropyrrole ring.

    • Troubleshooting: When performing reactions involving the hydroxyl group after Boc deprotection, carefully choose the reaction conditions to avoid favoring cyclization. For example, use non-basic conditions if possible or perform the reaction at low temperatures.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis and deprotection of Boc-protected amino alcohols, based on literature for closely related compounds.

ParameterSynthesis of Boc-amino alcoholsBoc Deprotection (Acidic)
Reagents (Boc)₂O, Base (e.g., TEA, NaHCO₃)TFA in DCM or HCl in Dioxane
Solvent DCM, THF, AcetonitrileDCM, Dioxane, Methanol
Temperature Room Temperature0°C to Room Temperature
Reaction Time 2 - 18 hours30 minutes - 4 hours
Typical Yield 70 - 95%> 90%
Purity (after purification) > 98%Often used directly or after workup

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on standard procedures for the Boc protection of amino alcohols.

Materials:

  • 4-(methylamino)butan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(methylamino)butan-1-ol (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution.

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-18 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection of this compound

This protocol describes a standard acidic procedure for the removal of the Boc group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Anisole or other scavenger

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • (Optional) Add a scavenger such as anisole (1-2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (10-20 eq, or a 20-50% v/v solution in DCM) dropwise to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected product, 4-(methylamino)butan-1-ol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_deprotection Deprotection start 4-(methylamino)butan-1-ol reaction1 Boc Protection ((Boc)₂O, Base) start->reaction1 crude_product Crude Product reaction1->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product start_deprotection This compound reaction2 Acidic Deprotection (TFA or HCl) start_deprotection->reaction2 workup Aqueous Workup reaction2->workup deprotected_product 4-(methylamino)butan-1-ol workup->deprotected_product

Caption: Experimental workflow for the synthesis and deprotection of this compound.

deprotection_mechanism cluster_mechanism Boc Deprotection Mechanism start Boc-Protected Amine protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ loss_of_tertbutyl Loss of tert-Butyl Cation protonation->loss_of_tertbutyl carbamic_acid Carbamic Acid Intermediate loss_of_tertbutyl->carbamic_acid tert_butyl_cation tert-Butyl Cation loss_of_tertbutyl->tert_butyl_cation decarboxylation Decarboxylation carbamic_acid->decarboxylation final_amine Free Amine + CO₂ decarboxylation->final_amine isobutylene Isobutylene tert_butyl_cation->isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

improving the stability of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Welcome to the technical support center for this compound (CAS No. 99207-32-6). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation is exposure to acidic conditions. The tert-butoxycarbonyl (Boc) protecting group is intentionally designed to be labile (easily removed) under acidic conditions.[1] The degradation mechanism involves protonation of the carbamate oxygen, followed by fragmentation into the unprotected amine (4-(methylamino)butan-1-ol), carbon dioxide, and a stable tert-butyl cation.[1] This cation can then form isobutylene gas.[1]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To ensure long-term stability, the compound should be stored under the conditions recommended by the supplier, which is typically in a tightly sealed container in a dry, cool environment, often between 2-8°C.[2] It is crucial to protect it from acidic vapors and moisture. The compound is generally stable under neutral or basic conditions.[1][3]

Q3: What are the visible or analytical signs that my compound has degraded?

A3: Analytically, degradation can be confirmed by techniques such as TLC, LC-MS, or NMR, which will show the appearance of the deprotected product, 4-(methylamino)butan-1-ol. Depending on the reaction or storage conditions, you might also detect byproducts resulting from the tert-butyl cation reacting with other molecules in the sample.[4] In some cases, slight pressure buildup in a sealed vessel may occur due to the formation of CO2 and isobutylene gas.[1]

Q4: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A4: If your reaction conditions are even mildly acidic, the Boc group can be cleaved, generating a reactive tert-butyl cation. This cation is an electrophile and can alkylate any nucleophilic sites on your substrate, product, or solvent, leading to tert-butylated byproducts.[4] Common nucleophiles prone to this side reaction include electron-rich aromatic rings, thiols, and guanidines.[4] Using a "scavenger" like triethylsilane or thiophenol can sometimes suppress these side reactions.[5]

Q5: Is the carbamate bond itself generally stable?

A5: Yes, the carbamate functional group is generally considered to be very stable chemically and proteolytically, which is why it is a common motif in many therapeutic agents.[6][7] The instability of this specific molecule under acidic conditions is not due to the core carbamate structure but to the acid-sensitive nature of the tert-butyl ester portion of the group.

Troubleshooting Guide: Unexpected Degradation

If you suspect your this compound is degrading during an experiment, follow this troubleshooting workflow.

G start Start: Degradation Suspected check_pH 1. Review Reaction/Solution pH Is the pH acidic (pH < 6)? start->check_pH check_reagents 2. Examine Reagents Are any reagents acidic or Lewis acids? (e.g., TFA, HCl, ZnCl2, etc.) check_pH->check_reagents No cause_acidic_pH Root Cause: Acidic Environment The Boc group is being cleaved. check_pH->cause_acidic_pH Yes check_storage 3. Verify Storage Conditions Was the compound stored in a cool, dry place away from acid vapors? check_reagents->check_storage No cause_reagent Root Cause: Incompatible Reagent Acidic reagent is cleaving the Boc group. check_reagents->cause_reagent Yes check_storage->start Yes (Re-evaluate) cause_storage Root Cause: Improper Storage Degradation occurred prior to use. check_storage->cause_storage No solution_pH Solution: - Buffer the system to neutral/basic pH. - Use a non-acidic protocol. cause_acidic_pH->solution_pH solution_reagent Solution: - Replace acidic reagent with a compatible alternative. - Use an orthogonal protecting group strategy. cause_reagent->solution_reagent solution_storage Solution: - Discard degraded stock. - Procure new material and store properly (cool, dry, sealed, away from acids). cause_storage->solution_storage

Caption: Troubleshooting workflow for unexpected compound degradation.

Data Summary: Conditions Promoting Degradation

To maintain the stability of this compound, it is critical to avoid the conditions listed below, which are commonly used for its intentional removal (deprotection). The presence of these reagents, even in catalytic amounts, can lead to significant degradation.

Reagent/CatalystCommon SolventsTypical ConcentrationTemperatureTypical Reaction Time for Cleavage
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v) or neat0°C to Room Temp.30 min - 4 h
Hydrochloric Acid (HCl)1,4-Dioxane, Methanol, Ethyl Acetate4 M solutionRoom Temp.30 min - 12 h
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF), WaterAqueous solutionRoom Temp.1 - 6 h
Oxalyl ChlorideMethanol1-3 equivalentsRoom Temp.Not specified
Clay Catalysts (e.g., Montmorillonite K10)Not specifiedCatalyticNot specifiedVaries
Data compiled from references[1][3][5][8].

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution in Acetonitrile prep_samples Aliquot Stock into 5 Vials (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_samples stress_acid Acidic: Add 0.1 M HCl Incubate @ 40°C stress_base Basic: Add 0.1 M NaOH Incubate @ 40°C stress_ox Oxidative: Add 3% H₂O₂ Incubate @ RT stress_therm Thermal: Incubate @ 60°C (in dark) stress_photo Photolytic: Expose to UV/Vis light quench Quench Reactions & Dilute stress_acid->quench stress_base->quench stress_ox->quench stress_therm->quench stress_photo->quench hplc Analyze via HPLC-UV/MS quench->hplc data Quantify Degradation (%) Identify Degradants hplc->data

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

  • Application of Stress Conditions:

    • Acid Hydrolysis: To a sample vial, add an equal volume of 0.1 M HCl. Incubate at 40°C.

    • Base Hydrolysis: To a sample vial, add an equal volume of 0.1 M NaOH. Incubate at 40°C.

    • Oxidative Degradation: To a sample vial, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark.

    • Thermal Degradation: Incubate a sample vial of the stock solution at 60°C in the dark.

    • Photolytic Degradation: Expose a sample vial of the stock solution to a calibrated light source (e.g., Xenon lamp) providing UV/Vis output.

  • Time Points and Sampling:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately quench the reactions from the acid and base conditions by neutralizing them.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples using a validated stability-indicating HPLC method with UV and/or Mass Spectrometric (MS) detection.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the t=0 sample. Identify major degradants using MS data.

Chemical Pathway Diagram

Acid-Catalyzed Degradation Pathway

This diagram illustrates the mechanism of degradation under acidic conditions, which is the primary stability concern for this molecule.

G cluster_products Degradation Products compound This compound protonated Protonated Intermediate compound->protonated + H⁺ (Acid) amine 4-(methylamino)butan-1-ol protonated->amine Fragmentation co2 Carbon Dioxide (CO₂) protonated->co2 Fragmentation tbutyl tert-Butyl Cation protonated->tbutyl Fragmentation isobutylene Isobutylene tbutyl->isobutylene - H⁺ byproducts tert-Butylated Byproducts tbutyl->byproducts + Nucleophile

Caption: Acid-catalyzed degradation pathway of the Boc protecting group.

References

Technical Support Center: Troubleshooting Boc Deprotection of N-Methylated Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tert-butyloxycarbonyl (Boc) protected N-methylated amines. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why can Boc deprotection of N-methylated amines be more challenging than for primary amines?

The primary challenge arises from increased steric hindrance around the nitrogen atom. The presence of both a methyl group and the bulky Boc group can impede the approach of the acid catalyst, slowing down the cleavage of the carbamate.[1] This often necessitates more forcing reaction conditions, such as higher acid concentrations, longer reaction times, or elevated temperatures, compared to the deprotection of non-methylated amines.[2][3]

Q2: What are the most common side reactions during the Boc deprotection of N-methylated amines?

The most prevalent side reaction is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[2][4] In the context of peptide synthesis, nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this modification.[2][4]

Q3: What are scavengers and how do they prevent side reactions?

Scavengers are reagents added to the deprotection reaction mixture to trap the electrophilic tert-butyl cation.[2][4] These nucleophilic compounds react with the carbocation more rapidly than the sensitive residues on the substrate, thus preventing unwanted alkylation side products.[2] Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and anisole.[2][4]

Q4: How can I monitor the progress of a Boc deprotection reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[5][6] For solid-phase peptide synthesis, a Kaiser test can be used to detect the presence of the newly formed free primary amine, although this test is not suitable for N-terminal proline residues and can sometimes yield false negatives.[7]

Q5: What are the indicators of incomplete Boc deprotection?

Incomplete deprotection is often indicated by the presence of the starting material in the reaction mixture, as observed by TLC or LC-MS.[5][6] In peptide synthesis, incomplete deprotection can lead to the formation of deletion peptides, where an amino acid is missing from the final sequence.[7] A weak or negative Kaiser test result after the deprotection step can also suggest that the Boc group has not been fully removed.[7]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material detected by TLC or LC-MS after the expected reaction time.

  • Low yield of the desired product.

  • In solid-phase synthesis, formation of deletion sequences.[7]

Troubleshooting Workflow:

G start Incomplete Deprotection Detected step1 Increase Acid Concentration (e.g., 50-100% TFA in DCM) start->step1 Try First step2 Prolong Reaction Time (e.g., 30-60 minutes) step1->step2 If still incomplete end_success Deprotection Complete step1->end_success Monitor by TLC/LC-MS step3 Increase Reaction Temperature step2->step3 If still incomplete step2->end_success Monitor by TLC/LC-MS step4 Switch to a Stronger Acid (e.g., 4M HCl in Dioxane) step3->step4 For highly hindered substrates step3->end_success Monitor by TLC/LC-MS step4->end_success Monitor by TLC/LC-MS end_fail Re-evaluate Strategy step4->end_fail If unsuccessful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Formation of Side Products

Symptoms:

  • Presence of unexpected peaks in HPLC or LC-MS analysis of the crude product.[2]

  • Reduced purity of the final product.

Logical Relationship of Problem, Cause, and Solution:

G problem Problem: Side Product Formation cause Cause: Alkylation by tert-butyl cation problem->cause solution Solution: Incorporate Scavengers cause->solution

Caption: Relationship between side product formation, its cause, and the solution.

Issue 3: Difficulties in Product Isolation

Symptoms:

  • The amine salt is highly soluble in the work-up solvents.

  • Formation of emulsions during aqueous work-up.

Solutions:

  • To precipitate the amine salt, triturate the residue with a non-polar solvent like diethyl ether after evaporating the reaction mixture.[5]

  • To break emulsions during extraction, use a brine wash.[5]

  • For water-soluble amine salts, consider using a resin-based work-up, such as Amberlyst A21, to capture the amine and wash away impurities.[8]

Quantitative Data Summary

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 °C to Room Temp.30 min - 2 hoursMost common method.[5][6]
Trifluoroacetic Acid (TFA)Neat (100%)NoneRoom Temp.< 30 minutesFor less sensitive substrates.[9]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp.1 - 4 hoursA stronger alternative to TFA.[3][5]
Formic Acid98%NoneRoom Temp.12 - 48 hoursSlower but useful for some sensitive substrates.[5]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical ConcentrationTarget Residue(s)Notes
Triisopropylsilane (TIS)2.5 - 5% (v/v)General carbocation scavengerEffective for many applications.[2][4]
1,2-Ethanedithiol (EDT)2.5% (v/v)Tryptophan, CysteinePrevents indole ring alkylation and disulfide formation.[4]
Anisole5% (v/v)Tryptophan, Methionine, CysteinePrevents alkylation of various nucleophilic residues.
Thioanisole5% (v/v)General carbocation scavengerAvoid if the peptide contains tryptophan.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Preparation: Dissolve the Boc-protected N-methylated amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[5]

  • Cooling: Cool the solution to 0 °C using an ice bath.[5]

  • Deprotection: Slowly add trifluoroacetic acid (TFA) to the stirred solution, typically to a final concentration of 20-50% (v/v).[5]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[5]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]

Protocol 2: Work-up for Isolation of the Free Amine
  • Dissolution: Dissolve the residue from Protocol 1 in DCM.[5]

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Caution: CO₂ evolution will occur.[5][6]

  • Extraction: Wash the organic layer with brine.[5][6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][6]

  • Isolation: Filter the solution and concentrate under reduced pressure to obtain the free N-methylated amine.[5][6]

Visualizations

G start Boc-Protected N-Methyl Amine reagent + H⁺ (e.g., TFA) intermediate Protonated Carbamate reagent->intermediate product Free N-Methyl Amine intermediate->product side_products CO₂ + tert-butyl cation intermediate->side_products Fragmentation

Caption: General mechanism of acid-catalyzed Boc deprotection.

References

Technical Support Center: Reaction Monitoring for tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for monitoring reactions involving tert-Butyl (4-hydroxybutyl)(methyl)carbamate. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Effectively monitoring the progress of a reaction involving this compound is crucial for optimizing reaction conditions and ensuring product purity. Below is a summary of common techniques and troubleshooting tips for issues that may arise during analysis.

Comparison of Reaction Monitoring Techniques
TechniqueParameter MonitoredTypical ApplicationAdvantagesPotential Issues & Troubleshooting
TLC Change in Rf valueRapid, qualitative monitoring of starting material consumption and product formation.[1][2][3]Simple, fast, and inexpensive.[3]Streaking: Sample overload; dilute sample.[4][5][6] For basic compounds (amines), add 0.1-2.0% triethylamine to the mobile phase.[3][6][7] No visible spots: Sample too dilute; spot multiple times.[4][5][6] Compound may not be UV-active; use a chemical stain (e.g., ninhydrin for amines).[3] Similar Rf values: Change the mobile phase polarity.[8]
HPLC Change in retention time and peak areaQuantitative analysis of reaction conversion and purity.[9][10][11]High resolution, sensitive, and quantitative.[9][10]Baseline drift/noise: Degas mobile phase; ensure temperature stability.[12][13][14] Ghost peaks: Use high-purity solvents; clean the injection system.[12] Pressure fluctuations: Check for leaks or blockages in the system.[14][15][16]
GC Change in retention time and peak areaMonitoring volatile compounds, especially after derivatization.[17][18][19]High sensitivity for volatile compounds.[17]Poor peak shape: Optimize temperature program.[20] Low sensitivity: Derivatize hydroxyl or carbamate groups to increase volatility.
1H NMR Appearance/disappearance of characteristic peaksIn-situ or offline monitoring of structural changes.[21][22]Provides detailed structural information and can be quantitative (qNMR).[21][23]Broad peaks: Ensure sample is free of particulate matter.[24][25] Complex spectra: Take a crude NMR to identify key signals before purification.[26] For reaction monitoring, a small aliquot can be taken, concentrated, and dissolved in a deuterated solvent.[26]
FTIR Changes in vibrational frequencies (e.g., C=O, O-H)Real-time monitoring of functional group transformations.[27][28][29]Provides real-time kinetic data without sampling.[27]Overlapping peaks: Use higher resolution or multivariate data analysis.[27] Baseline issues: Collect a background spectrum of the solvent and starting materials.[27]

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most straightforward method for quickly checking if my reaction is proceeding?

A1: Thin-Layer Chromatography (TLC) is the simplest and fastest method for qualitative reaction monitoring.[3] It allows you to visualize the consumption of the starting material and the formation of the product. For reactions involving the amine group, a ninhydrin stain can be very effective for visualization.[3]

Q2: How can I get quantitative data on my reaction's progress?

A2: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) are the preferred methods.[21][30][23] HPLC provides accurate information on the relative concentrations of reactants and products by measuring peak areas.[9][10] qNMR allows for the determination of the concentration of different species in a solution by comparing the integral of their signals to that of an internal standard.[30]

Technique-Specific Questions
TLC

Q3: My spots are streaking on the TLC plate. What should I do?

A3: Streaking is often caused by applying a too-concentrated sample.[4][5][6] Try diluting your reaction mixture before spotting it on the plate. If your compound is basic, like an amine, adding a small amount of a base such as triethylamine (0.1-2.0%) to your eluent can help to produce sharper spots.[3][6][7]

Q4: I don't see any spots on my TLC plate after developing it.

A4: This could be due to several reasons. Your sample may be too dilute, in which case you can try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[4][5][6] It's also possible that your compound is not UV-active. In this case, you will need to use a chemical stain to visualize the spots. For a compound with a free amine, ninhydrin is a good choice.[3]

HPLC

Q5: I'm observing a noisy or drifting baseline in my HPLC chromatogram. What could be the cause?

A5: A noisy or drifting baseline is often due to air bubbles in the system or temperature fluctuations.[12][13][14] Ensure your mobile phase is properly degassed and that the column and detector are at a stable temperature.[12] Contamination in the mobile phase can also be a cause, so use high-purity solvents.[12][14]

NMR

Q6: How do I prepare a sample for NMR reaction monitoring?

A6: To monitor a reaction using NMR, you can take a small aliquot from the reaction mixture.[26] If the reaction solvent is not deuterated, you will need to remove the solvent under reduced pressure (e.g., with a rotary evaporator or a stream of nitrogen) and then dissolve the residue in a suitable deuterated solvent.[26] It is important to ensure the sample is free of any solid particles, which can be achieved by filtering the sample into the NMR tube.[25]

Q7: Which peaks should I monitor in the 1H NMR spectrum?

A7: For a reaction involving the hydroxyl group of this compound, you would expect to see a shift in the protons on the carbon adjacent to the hydroxyl group (α-protons), which typically appear in the 3.3–4.0 ppm range.[31] The hydroxyl proton itself can be a broad singlet and may not be reliable for monitoring.[31] If the Boc-protecting group is involved, the disappearance of the characteristic tert-butyl singlet around 1.4 ppm would be a key indicator.

FTIR

Q8: Can I use FTIR to monitor my reaction in real-time?

A8: Yes, in-situ Attenuated Total Reflectance (ATR)-FTIR is an excellent technique for real-time reaction monitoring.[27] It allows you to continuously track changes in the concentrations of functional groups. For reactions of this compound, you could monitor the carbonyl (C=O) stretch of the carbamate (around 1680-1720 cm-1) and the O-H stretch of the alcohol.[27]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent. Using a capillary tube, spot the mixture on the starting line. It is also recommended to spot the starting material as a reference.[1]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the starting line.[5]

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp. If the spots are not UV-active, use a chemical stain such as potassium permanganate or ninhydrin.

  • Analysis: Compare the Rf value of the product spot to that of the starting material. A successful reaction should show the disappearance of the starting material spot and the appearance of a new product spot.

Protocol 2: Reaction Monitoring by 1H NMR
  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.[26]

  • Solvent Removal: Concentrate the aliquot to dryness under reduced pressure to remove the reaction solvent.[26]

  • Dissolution: Dissolve the crude residue in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[25]

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Analysis: Identify the characteristic peaks for the starting material and the product. Monitor the decrease in the integral of the starting material's peaks and the increase in the integral of the product's peaks over time.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_decision Decision cluster_outcome Outcome Reaction This compound + Reagent TLC TLC Analysis Reaction->TLC Take Aliquot HPLC HPLC Analysis Reaction->HPLC Take Aliquot NMR NMR Analysis Reaction->NMR Take Aliquot FTIR FTIR Analysis Reaction->FTIR Take Aliquot Decision Reaction Complete? TLC->Decision HPLC->Decision NMR->Decision FTIR->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction Monitor at a later time point

Caption: General workflow for reaction monitoring.

TLC_Troubleshooting cluster_solutions Solutions Problem TLC Problem Streaking No Spots Similar Rf Sol_Streak Dilute Sample Add Base/Acid to Eluent Problem:streak->Sol_Streak Cause: Overloading or Compound Property Sol_NoSpot Concentrate Sample Use a Chemical Stain Problem:nospot->Sol_NoSpot Cause: Low Concentration or No UV Activity Sol_SameRf Change Mobile Phase Polarity Problem:sameRf->Sol_SameRf Cause: Inappropriate Eluent

References

impact of reaction temperature on tert-Butyl (4-hydroxybutyl)(methyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (4-hydroxybutyl)(methyl)carbamate, with a specific focus on the impact of reaction temperature. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the protection of the secondary amine in 4-(methylamino)butan-1-ol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction temperature is a critical parameter influencing reaction rate and selectivity.

Q2: What is the primary role of temperature in this reaction?

Temperature directly influences the rate of the reaction. Higher temperatures generally lead to faster reaction times. However, excessively high temperatures can promote side reactions, such as the formation of undesired byproducts, and may lead to the decomposition of the Boc-protected product.

Q3: What are the common side reactions observed during the synthesis?

Common side reactions may include the O-acylation of the hydroxyl group, although this is generally less favorable than N-acylation. At higher temperatures, the decomposition of the product or starting material can also occur.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Decomposition of the product.- Monitor the reaction progress using TLC or LC-MS. - Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration. - Ensure the reaction is not heated for an extended period after completion.
Presence of Impurities - Side reactions due to high temperature. - Reaction with atmospheric CO₂.- Lower the reaction temperature to minimize side reactions. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Purify the product using column chromatography.
Inconsistent Results - Poor temperature control. - Variability in reagent quality.- Use a reliable heating mantle or oil bath with a temperature controller. - Ensure the quality and purity of starting materials and reagents.

Experimental Protocol and Data

A typical experimental procedure for the synthesis of this compound is as follows:

  • Dissolve 4-(methylamino)butan-1-ol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., triethylamine or sodium bicarbonate).

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following table summarizes the impact of reaction temperature on the reaction outcome based on typical results for similar N-Boc protections.

Reaction Temperature (°C) Reaction Time (hours) Yield (%) Purity (%) Observations
01285>98Slower reaction rate, but cleaner product profile.
25 (Room Temperature)49295Faster reaction with minor impurities observed.
4028890Rapid reaction, but increased formation of byproducts.

Process Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of temperature's impact on the synthesis.

G cluster_workflow Experimental Workflow prep 1. Prepare Reactant Solution cool 2. Adjust to Target Temperature prep->cool add 3. Add Boc₂O Solution cool->add react 4. Stir at Temperature add->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Reaction Workup monitor->workup purify 7. Purify Product workup->purify

Caption: A typical experimental workflow for the synthesis.

G cluster_outcomes Impact on Reaction temp Reaction Temperature rate Reaction Rate temp->rate Increases with temperature yield Product Yield temp->yield Optimal at moderate temperatures purity Product Purity temp->purity Decreases at high temperatures

Caption: Impact of temperature on key reaction outcomes.

catalyst selection for reactions involving tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving tert-Butyl (4-hydroxybutyl)(methyl)carbamate. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols related to catalyst and reagent selection for key transformations of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on the hydroxyl group of this compound?

The most common and synthetically useful reaction for this substrate is the selective oxidation of the primary alcohol to the corresponding aldehyde, tert-Butyl (methyl)(4-oxobutyl)carbamate. This aldehyde is a valuable intermediate for further functionalization, such as reductive amination or olefination reactions. Other potential reactions include acylation or alkylation of the hydroxyl group.

Q2: Which catalyst or reagent should I choose for the oxidation of this N-Boc protected amino alcohol?

The choice of oxidant depends on factors like scale, available equipment, and tolerance for specific byproducts. Three excellent and commonly used methods for this transformation are Dess-Martin Periodinane (DMP), Swern Oxidation, and TEMPO-mediated aerobic oxidation.

  • Dess-Martin Periodinane (DMP): Ideal for small-scale synthesis when high yields, mild conditions (room temperature, neutral pH), and a simple workup are desired.[1] It shows excellent chemoselectivity for N-protected amino alcohols.[1]

  • Swern Oxidation: A classic, metal-free oxidation that is highly reliable.[2][3] It is preferred when avoiding heavy metals is critical, but it requires cryogenic temperatures (-78 °C) and produces a foul-smelling byproduct (dimethyl sulfide).[2][4]

  • Copper/TEMPO Systems: A catalytic aerobic oxidation that is well-suited for greener chemistry and larger-scale reactions.[5][6] It uses air as the terminal oxidant and is highly selective for primary alcohols.[6][7]

Q3: Can I oxidize the primary alcohol without affecting the Boc-protecting group?

Yes, all three recommended methods (DMP, Swern, and Cu/TEMPO) are mild and highly chemoselective. They will oxidize the primary alcohol to an aldehyde without cleaving or otherwise affecting the tert-butoxycarbonyl (Boc) protecting group.[1][2][6]

Catalyst & Reagent Selection Guide

The following table summarizes the key characteristics of the recommended oxidation systems to help you select the most appropriate method for your experimental needs.

FeatureDess-Martin Periodinane (DMP)Swern OxidationCopper/TEMPO Aerobic Oxidation
Reaction Type Stoichiometric OxidationStoichiometric OxidationCatalytic Oxidation
Key Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride, Triethylamine(bpy)CuI, TEMPO, N-methylimidazole
Typical Temp. Room Temperature-78 °CRoom Temperature
Selectivity High for 1° alcohols; tolerates sensitive groups like sulfides and vinyl ethers.[1][8]High for 1° and 2° alcohols; does not over-oxidize to carboxylic acids.[3]Excellent for 1° alcohols over 2° alcohols.[6][7]
Key Advantages Mild conditions, short reaction times, high yields, easy workup.[1]Metal-free, avoids over-oxidation, reliable.[3]Uses air as oxidant, catalytic, "green" method.[5]
Key Disadvantages Potentially explosive nature, high cost for large scale.[1]Requires cryogenic temps, produces malodorous dimethyl sulfide, generates CO/CO₂ gas.[2][3]Can be sensitive to sterics; catalyst can be inhibited by some functional groups.[7][9]
Workup Filtration of periodinane byproducts.[10]Aqueous quench and extraction.Aqueous quench and extraction.

Troubleshooting Guides

Dess-Martin Periodinane (DMP) Oxidation
Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. DMP reagent has degraded (hydrolyzed). 2. Substrate has impurities.1. Use fresh DMP. Interestingly, slightly impure or partially hydrolyzed DMP can sometimes be a more effective oxidant.[8] You can try adding one equivalent of water to the reaction.[8] 2. Purify the starting material via column chromatography.
Low Yield 1. Product is lost during workup. 2. Competing side reactions.1. The reduced DMP byproduct (IBA) is often insoluble. Filter the reaction mixture through celite before aqueous workup to remove the majority of byproducts.[10] 2. While DMP is highly selective, ensure the reaction is run at neutral pH. Adding pyridine can buffer the acetic acid generated.
Difficulty Purifying Product Iodine-containing byproducts co-elute with the product during chromatography.Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) along with sodium bicarbonate (NaHCO₃). This reduces excess hypervalent iodine species to more easily removed salts.[10]
Swern Oxidation
Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails or is Sluggish 1. Reagents (especially oxalyl chloride or DMSO) have degraded. 2. Temperature was not kept sufficiently low (-78 °C).1. Use fresh, anhydrous DMSO and a new bottle of oxalyl chloride. 2. Ensure a properly maintained dry ice/acetone bath is used throughout the addition steps.[2] The reaction to form the active oxidant is rapid at low temperatures.
Low Yield / Side Product Formation The reaction was allowed to warm up prematurely, especially before the addition of the base (triethylamine).Maintain the -78 °C temperature strictly until after the base has been added and allowed to react for a sufficient time (e.g., 30 min).[11] Premature warming can lead to side products like mixed thioacetals.[3]
Epimerization at α-carbon (if applicable) The base (triethylamine) is too strong or reaction conditions promote enolization.For substrates with a stereocenter alpha to the newly formed carbonyl, consider using a bulkier, less-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine.[11]
Copper/TEMPO Aerobic Oxidation
Problem Potential Cause(s) Recommended Solution(s)
Slow or Stalled Reaction 1. Inefficient oxygen/air supply. 2. Catalyst inhibition. 3. Substrate is sterically hindered.1. Ensure vigorous stirring and a good headspace of air or use an air sparge/balloon. Do not run under an inert (N₂) atmosphere. 2. The (bpy)CuI/TEMPO system is robust but can be inhibited by strongly coordinating functional groups not present in the target substrate.[6][7] 3. For more hindered alcohols, consider using a different nitroxyl radical like ABNO, which can show better reactivity.[9]
Low Yield 1. Catalyst system not fully optimized. 2. Over-oxidation (unlikely for this substrate).1. The ratio of Cu salt, ligand (bpy), and nitroxyl radical (TEMPO) can be critical. Ensure accurate measurements. The choice of base (e.g., N-methylimidazole) is also important.[5][12] 2. This system is highly selective for aldehydes and over-oxidation to the carboxylic acid is generally not observed.[6]

Experimental Protocols

Protocol 1: Oxidation with Dess-Martin Periodinane (DMP)
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the mixture with diethyl ether and quench by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography.

Protocol 2: Swern Oxidation
  • To a solution of oxalyl chloride (2.0 eq) in anhydrous DCM (0.5 M) at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.[4][11]

  • Add a solution of this compound (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.[11]

  • Add triethylamine (5.0 eq) dropwise, stir for 30 minutes at -78 °C, and then allow the reaction to warm slowly to room temperature.[11]

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. Note: All operations should be performed in a well-ventilated fume hood due to gas evolution and the malodorous dimethyl sulfide byproduct.[2][3]

Protocol 3: Copper/TEMPO-Catalyzed Aerobic Oxidation
  • To a flask charged with (2,2'-bipyridine)copper(I) iodide ((bpy)CuI, 5 mol %), TEMPO (10 mol %), and N-methylimidazole (NMI, 10 mol %), add a solution of this compound (1.0 eq) in acetonitrile (0.5 M).[6]

  • Ensure the flask is open to the air (or equipped with an air-filled balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-24 hours.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualized Workflows

Catalyst_Selection_Workflow start Start: Oxidize This compound q1 What is the reaction scale? start->q1 q2 Are cryogenic conditions (-78 C) achievable and acceptable? q1->q2 Small Scale (< 5g) tempo Use Cu/TEMPO System (Catalytic, 'green', scalable) q1->tempo Large Scale (> 5g) q3 Is a metal-free synthesis a high priority? q2->q3 Yes dmp Use Dess-Martin Periodinane (DMP) (Mild, fast, simple workup) q2->dmp No q3->dmp No swern Use Swern Oxidation (Metal-free, reliable) q3->swern Yes

Caption: Decision workflow for selecting an oxidation method.

DMP_Oxidation_Troubleshooting issue Problem Incomplete Reaction cause1 Potential Cause Degraded DMP Reagent issue->cause1 cause2 Potential Cause Impure Starting Material issue->cause2 solution1 Solution Use fresh DMP or add 1 eq. of H2O to activate cause1->solution1 solution2 Solution Purify substrate via flash chromatography cause2->solution2

Caption: Troubleshooting logic for incomplete DMP oxidation.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of tert-Butyl (4-hydroxybutyl)(methyl)carbamate and a Structural Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic overview of tert-Butyl (4-hydroxybutyl)(methyl)carbamate and its structural analogue, tert-Butyl (4-hydroxybutyl)carbamate. Due to the limited availability of experimental spectroscopic data for this compound, this document presents a combination of predicted data for the primary compound and available experimental data for its analogue to facilitate a comparative understanding.

The following sections detail the predicted and experimental spectroscopic data for these compounds, followed by comprehensive experimental protocols for the analytical techniques discussed.

Data Presentation

The spectroscopic data for this compound is predicted based on established principles of NMR, IR, and mass spectrometry. The data for the structural analogue, tert-Butyl (4-hydroxybutyl)carbamate, is based on available experimental information.

Table 1: ¹H NMR Spectroscopic Data Comparison

Compound Assignment Predicted/Reported Chemical Shift (ppm)
This compound -C(CH₃)₃~1.45 (s, 9H)
-N-CH₃~2.85 (s, 3H)
-N-CH₂-~3.25 (t, 2H)
-CH₂-CH₂-N-~1.60 (m, 2H)
-CH₂-CH₂-OH~1.50 (m, 2H)
-CH₂-OH~3.60 (t, 2H)
-OHVariable
tert-Butyl (4-hydroxybutyl)carbamate -C(CH₃)₃~1.44 (s, 9H)
-N-H~4.7 (br s, 1H)
-N-CH₂-~3.12 (q, 2H)
-CH₂-CH₂-N-~1.55 (m, 2H)
-CH₂-CH₂-OH~1.48 (m, 2H)
-CH₂-OH~3.63 (t, 2H)
-OHVariable

Table 2: ¹³C NMR Spectroscopic Data Comparison

Compound Assignment Predicted/Reported Chemical Shift (ppm)
This compound -C(CH₃)₃~28.5
-C(CH₃)₃~80.0
-N-CH₃~34.0
-N-CH₂-~48.0
-CH₂-CH₂-N-~28.0
-CH₂-CH₂-OH~30.0
-CH₂-OH~62.5
C=O~156.0
tert-Butyl (4-hydroxybutyl)carbamate -C(CH₃)₃28.4
-C(CH₃)₃79.0
-N-CH₂-40.5
-CH₂-CH₂-N-30.2
-CH₂-CH₂-OH27.0
-CH₂-OH62.4
C=O156.2

Table 3: IR Spectroscopic Data Comparison

Compound Vibrational Mode Predicted/Reported Wavenumber (cm⁻¹)
This compound O-H stretch3600-3200 (broad)
C-H stretch (sp³)2980-2850
C=O stretch (carbamate)1690-1670
C-N stretch1250-1180
C-O stretch1170-1150
tert-Butyl (4-hydroxybutyl)carbamate O-H stretch3600-3200 (broad)
N-H stretch~3350
C-H stretch (sp³)2980-2850
C=O stretch (carbamate)~1690
N-H bend~1530
C-O stretch~1170

Table 4: Mass Spectrometry (EI) Data Comparison

Compound m/z Proposed Fragment
This compound 203[M]⁺•
188[M - CH₃]⁺
146[M - C₄H₉]⁺
130[M - C₄H₉O]⁺
102[M - C₄H₉O₂]⁺
57[C₄H₉]⁺ (tert-butyl cation)
tert-Butyl (4-hydroxybutyl)carbamate 189[M]⁺•
174[M - CH₃]⁺
132[M - C₄H₉]⁺
116[M - C₄H₉O]⁺
88[M - C₄H₉O₂]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of carbamate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard proton NMR experiment.

  • Parameters:

    • Pulse program: zg30

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Spectral width: ~16 ppm

    • Temperature: 298 K

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Experiment: Proton-decoupled ¹³C NMR experiment.

  • Parameters:

    • Pulse program: zgpg30

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2 seconds

    • Spectral width: ~240 ppm

    • Temperature: 298 K

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Neat (for liquids): Place a drop of the liquid sample directly onto the ATR crystal.

  • Thin Film (for solids): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or methanol), deposit the solution onto the ATR crystal, and allow the solvent to evaporate.

  • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal or the KBr pellet holder.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • For GC-MS, ensure the sample is sufficiently volatile and thermally stable.

  • For LC-MS, ensure the sample is soluble in the mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument: GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Instrument: HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Compound of Interest NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare Neat/Thin Film/KBr Pellet Compound->IR_Prep MS_Prep Dissolve in Volatile Solvent Compound->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (GC-MS or LC-MS) MS_Prep->MS NMR_Data Process NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Analyze Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation & Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Comparative Analysis of tert-Butyl (4-hydroxybutyl)(methyl)carbamate and its Analogue via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization of carbamate-protected amino alcohols using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of tert-Butyl (4-hydroxybutyl)(methyl)carbamate and its structural analogue, tert-Butyl (4-hydroxybutyl)carbamate, supported by experimental data and detailed protocols.

This guide presents a comprehensive comparison of the ¹H and ¹³C NMR spectral data for this compound and tert-Butyl (4-hydroxybutyl)carbamate. The inclusion of the N-methyl group in the target compound introduces noticeable shifts in the NMR spectra, providing valuable structural information. Understanding these differences is crucial for the unambiguous identification and characterization of these and similar molecules in research and development settings.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for tert-Butyl (4-hydroxybutyl)carbamate and the predicted data for this compound. The data for tert-Butyl (4-hydroxybutyl)carbamate is sourced from publicly available experimental spectra, while the data for the N-methylated analogue is based on computational predictions due to the limited availability of experimental spectra in the public domain.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Assignmenttert-Butyl (4-hydroxybutyl)carbamate (Experimental)This compound (Predicted)
-C(CH₃)₃1.44 (s, 9H)1.46 (s, 9H)
-NH-CH₂- or -N(CH₃)-CH₂-3.11 (t, 2H)3.25 (t, 2H)
-CH₂-CH₂-N-1.50 (m, 2H)1.55 (m, 2H)
-CH₂-CH₂-OH1.50 (m, 2H)1.60 (m, 2H)
-CH₂-OH3.65 (t, 2H)3.60 (t, 2H)
-N-CH₃-2.85 (s, 3H)
-OHVariableVariable
-NH-~4.7 (br s, 1H)-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Assignmenttert-Butyl (4-hydroxybutyl)carbamate (Experimental)This compound (Predicted)
-C (CH₃)₃79.179.5
-C(C H₃)₃28.428.5
-NH-C H₂- or -N(CH₃)-C H₂-40.549.0
-C H₂-CH₂-N-30.028.0
-C H₂-CH₂-OH26.526.0
-C H₂-OH62.562.3
>C=O156.0156.5
-N-CH₃-34.0

Structural Assignment and Rationale

The following diagrams illustrate the chemical structures of both compounds with the corresponding proton and carbon assignments.

G tert-Butyl (4-hydroxybutyl)carbamate cluster_0 C1 C(CH₃)₃ ¹H: 1.44 (a) ¹³C: 28.4 (a') C7 C ¹³C: 79.1 (g') C1->C7 O1 O C2 C=O ¹³C: 156.0 (b') O1->C2 O2 O N1 NH ¹H: ~4.7 (b) C2->N1 C3 CH₂ ¹H: 3.11 (c) ¹³C: 40.5 (c') N1->C3 C4 CH₂ ¹H: 1.50 (d) ¹³C: 30.0 (d') C3->C4 C5 CH₂ ¹H: 1.50 (e) ¹³C: 26.5 (e') C4->C5 C6 CH₂ ¹H: 3.65 (f) ¹³C: 62.5 (f') C5->C6 O3 OH C6->O3 C7->O1

Structure and NMR assignments for tert-Butyl (4-hydroxybutyl)carbamate.

G This compound cluster_0 C1 C(CH₃)₃ ¹H: 1.46 (a) ¹³C: 28.5 (a') C7 C ¹³C: 79.5 (g') C1->C7 O1 O C2 C=O ¹³C: 156.5 (b') O1->C2 O2 O N1 N-CH₃ ¹H: 2.85 (h) ¹³C: 34.0 (h') C2->N1 C3 CH₂ ¹H: 3.25 (c) ¹³C: 49.0 (c') N1->C3 C4 CH₂ ¹H: 1.55 (d) ¹³C: 28.0 (d') C3->C4 C5 CH₂ ¹H: 1.60 (e) ¹³C: 26.0 (e') C4->C5 C6 CH₂ ¹H: 3.60 (f) ¹³C: 62.3 (f') C5->C6 O3 OH C6->O3 C7->O1

A Comparative Guide to the Mass Spectrometry of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of tert-Butyl (4-hydroxybutyl)(methyl)carbamate and its structural analog, tert-Butyl (4-hydroxybutyl)carbamate. Due to the limited availability of direct experimental mass spectra for the methylated compound, this guide presents predicted fragmentation patterns based on established principles of mass spectrometry. This information is crucial for the identification and characterization of these compounds in various research and development settings.

Predicted Mass Spectrometry Data

The following tables summarize the predicted major fragment ions for this compound and tert-Butyl (4-hydroxybutyl)carbamate under typical electron ionization (EI) conditions. The fragmentation of tert-butyl carbamates is characterized by the facile loss of the tert-butyl group and subsequent cleavages of the alkyl chain.

Table 1: Predicted Mass Spectral Data for this compound

m/z (Predicted)Proposed Ion StructureFragmentation PathwayRelative Intensity (Hypothetical)
203[C10H21NO3]+•Molecular IonLow
188[M - CH3]+Loss of a methyl radical from the tert-butyl groupLow
147[M - C4H8]+•Loss of isobutylene from the molecular ionModerate
130[C6H12NO2]+α-cleavage with loss of the tert-butoxy radicalHigh
102[C5H12NO]+Cleavage of the C-C bond adjacent to the nitrogenModerate
57[C4H9]+Formation of the tert-butyl carbocationVery High (Base Peak)

Table 2: Predicted Mass Spectral Data for tert-Butyl (4-hydroxybutyl)carbamate

m/z (Predicted)Proposed Ion StructureFragmentation PathwayRelative Intensity (Hypothetical)
189[C9H19NO3]+•Molecular IonLow
174[M - CH3]+Loss of a methyl radical from the tert-butyl groupLow
133[M - C4H8]+•Loss of isobutylene from the molecular ionModerate
116[C5H10NO2]+α-cleavage with loss of the tert-butoxy radicalHigh
88[C4H10NO]+Cleavage of the C-C bond adjacent to the nitrogenModerate
57[C4H9]+Formation of the tert-butyl carbocationVery High (Base Peak)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound and its analogs using GC-MS.

2.1. Sample Preparation

  • Solvent Selection: Use a high-purity, volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate).

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL for analysis.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

2.3. Data Acquisition and Analysis

Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) should show a peak corresponding to the analyte. The mass spectrum of this peak can then be extracted and compared to the predicted fragmentation pattern for identification.

Visualizing Fragmentation and Workflows

Diagram 1: Predicted Fragmentation Pathway of this compound

Predicted Fragmentation of this compound mol [C10H21NO3]+• m/z = 203 frag1 [M - CH3]+ m/z = 188 mol->frag1 - CH3 frag2 [M - C4H8]+• m/z = 147 mol->frag2 - C4H8 frag3 [C6H12NO2]+ m/z = 130 mol->frag3 - OC(CH3)3 frag5 [C4H9]+ m/z = 57 mol->frag5 - C6H12NO3 frag4 [C5H12NO]+ m/z = 102 frag3->frag4 - CO

Caption: Predicted EI fragmentation of this compound.

Diagram 2: GC-MS Experimental Workflow

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect tic Generate TIC detect->tic extract Extract Mass Spectrum tic->extract compare Compare to Prediction extract->compare

Caption: General workflow for GC-MS analysis.

A Comparative Guide to Boc-Protected Linkers: Spotlight on tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the strategic use of linkers is paramount to the efficacy and pharmacokinetic profile of novel therapeutics. Among the diverse array of available linker technologies, those featuring the tert-butyloxycarbonyl (Boc) protecting group are fundamental for their robustness and versatility. This guide provides an objective comparison of tert-Butyl (4-hydroxybutyl)(methyl)carbamate, a C4 alkyl linker, with other classes of Boc-protected linkers, supported by experimental data and detailed methodologies.

Core Principles of Boc-Protected Linkers

The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for primary and secondary amines, preventing their participation in undesired side reactions during multi-step syntheses.[1] Its widespread adoption is due to its stability under a broad range of non-acidic conditions and its clean, quantitative removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] This acid-labile nature is the cornerstone of its utility in orthogonal synthesis strategies, particularly in solid-phase peptide synthesis (SPPS) and the construction of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

Comparative Analysis of Boc-Protected Linkers

This guide compares this compound against two representative alternatives: a shorter alkyl linker, tert-Butyl (2-hydroxyethyl)carbamate, and a common hydrophilic linker, Boc-NH-PEG2-OH. This comparison will highlight the impact of linker length and composition on key physicochemical and performance parameters.

Physicochemical Properties

The choice of linker can significantly influence the solubility and other physical properties of the resulting conjugate. Generally, longer alkyl chains increase lipophilicity, while polyethylene glycol (PEG) chains enhance hydrophilicity.

PropertyThis compoundtert-Butyl (2-hydroxyethyl)carbamateBoc-NH-PEG2-OH
Molecular Formula C₁₀H₂₁NO₃[4]C₇H₁₅NO₃[5]C₁₁H₂₃NO₅
Molecular Weight 203.28 g/mol [4]161.20 g/mol [5]249.30 g/mol
Appearance LiquidViscous liquid[5]Liquid
Solubility Good solubility in common organic solvents like methanol, ethanol, and DMSO.[6]Soluble in water, ethyl acetate, and methanol.[5][7]Soluble in aqueous media and various organic solvents like DMF and DMSO.
LogP (calculated) 1.28~0.5~0.3
Performance in PROTACs

The linker plays a critical role in PROTACs by dictating the distance and orientation between the target protein and the E3 ligase, which in turn affects the efficiency of protein degradation. The following table summarizes representative data on how linker composition (alkyl vs. PEG) can influence PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
SMARCA2VHLAlkyl>1000<20[8]
SMARCA2VHLPEG250055[8]
SMARCA2VHLPEG425070[8]
BRD4CRBNC2 Alkyl (dBET57)>1000~20[9]
BRD4CRBNC4 Alkyl (dBET1)~100>80[9]
BRD4CRBNC8 Alkyl (dBET6)~30>90[9]
BRD4CRBNPEG linker (BETd24-6)~30>90[9]
TBK1VHL<12 atoms (Alkyl/Ether)No degradationN/A[10]
TBK1VHL21 atoms (Alkyl/Ether)396[10]

As the data suggests, there is no universal "best" linker. While PEG linkers can improve solubility and, in some cases, degradation efficiency, alkyl linkers can also be highly effective and may offer better cell permeability.[8][11] The optimal linker length and composition must be determined empirically for each specific target and E3 ligase pair.[10][]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of Boc-protected amino alcohols involves the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • 4-(Methylamino)-1-butanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve 4-(methylamino)-1-butanol in a suitable solvent such as a mixture of THF and water.

  • Add a base, such as sodium bicarbonate, to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

General Protocol for Boc Deprotection

The removal of the Boc group is typically achieved using a strong acid like trifluoroacetic acid (TFA).

Materials:

  • Boc-protected linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger such as triisopropylsilane (TIS)

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger like TIS can be added.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Workflow for Solid-Phase Synthesis using a Boc-Protected Linker

The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS) utilizing a Boc-protected amino acid.

SPPS_Workflow Resin Resin Support Swell 1. Swell Resin (e.g., in DCM) Resin->Swell Attach 2. Attach First Boc-Amino Acid Swell->Attach Wash1 3. Wash Attach->Wash1 Deprotect 4. Boc Deprotection (e.g., 50% TFA in DCM) Wash1->Deprotect Wash2 5. Wash Deprotect->Wash2 Neutralize 6. Neutralize (e.g., DIPEA in DMF) Wash2->Neutralize Wash3 7. Wash Neutralize->Wash3 Couple 8. Couple Next Boc-Amino Acid Wash3->Couple Repeat Repeat Steps 3-8 for desired sequence Couple->Repeat Cleave 9. Cleave Peptide from Resin (e.g., HF) Repeat->Cleave Purify 10. Purify Peptide Cleave->Purify

Caption: A typical workflow for solid-phase peptide synthesis using the Boc strategy.

Conclusion

This compound is a versatile Boc-protected linker that offers a balance of properties suitable for various applications in drug development and bioconjugation. The choice between this C4 alkyl linker and alternatives with different chain lengths or compositions, such as shorter alkyl chains or more hydrophilic PEG linkers, is highly dependent on the specific requirements of the final molecule. Factors such as desired solubility, cell permeability, and the specific biological target must be carefully considered. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the rational design of novel therapeutics.

References

The Strategic Advantage of tert-Butyl (4-hydroxybutyl)(methyl)carbamate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. Among the vast array of available synthons, tert-Butyl (4-hydroxybutyl)(methyl)carbamate has emerged as a versatile and advantageous intermediate, particularly in the construction of pharmaceutical agents and other high-value chemical entities. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid in synthetic strategy and decision-making.

The core advantage of this compound lies in the strategic use of the tert-butoxycarbonyl (Boc) protecting group for the secondary amine. This imparts a unique set of properties that streamline multi-step syntheses by offering robust protection under a variety of conditions, coupled with a straightforward and selective deprotection protocol. This guide will delve into the practical benefits of employing this specific building block, comparing it with other commonly used protected forms of 4-(methylamino)-1-butanol.

Performance Comparison: A Data-Driven Analysis

The choice of a protecting group for an amino alcohol is a critical decision that can significantly impact the overall efficiency and yield of a synthetic route. The following table provides a comparative summary of key performance indicators for this compound and its common alternatives, the Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) protected analogues. The data is compiled from various synthetic reports and illustrates the practical implications of protecting group selection.

Protecting GroupReagent for ProtectionTypical Yield (%)Deprotection ConditionsKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O95-99%Acidic (e.g., TFA, HCl)High yield of protection, stable to a wide range of nucleophilic and basic conditions.Requires acidic conditions for removal, which may not be suitable for acid-labile substrates.
Cbz Benzyl chloroformate (Cbz-Cl)85-95%Catalytic Hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Fmoc 9-fluorenylmethyl chloroformate (Fmoc-Cl)90-98%Basic (e.g., Piperidine)Mild deprotection conditions; orthogonal to both Boc and Cbz.Base-lability can be a limitation in certain reaction sequences.

Experimental Protocols: Reproducible Methodologies for Key Syntheses

To provide a practical framework for the application of these building blocks, detailed experimental protocols for the synthesis of the unprotected 4-(methylamino)-1-butanol and its Boc-protected form are provided below.

Synthesis of 4-(methylamino)-1-butanol

This protocol outlines a common method for the synthesis of the parent amino alcohol, which serves as the precursor for the protected derivatives.

Materials:

  • 4-aminobutanol

  • Methyl iodide

  • Potassium carbonate

  • Methanol

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To a solution of 4-aminobutanol (1.0 eq) in methanol, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature.

  • Methyl iodide (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with diethyl ether.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to afford 4-(methylamino)-1-butanol.

Expected Yield: 85-90%

Synthesis of this compound

This protocol details the protection of 4-(methylamino)-1-butanol using the Boc group.

Materials:

  • 4-(methylamino)-1-butanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-(methylamino)-1-butanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Expected Yield: 97%

Visualizing the Synthetic Workflow: Application in Pharmaceutical Synthesis

The utility of this compound is particularly evident in the synthesis of complex pharmaceutical agents. A prime example is its potential application as a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The following diagram illustrates the logical workflow for such a synthesis.

Synthetic Workflow for Rivastigmine using a Boc-Protected Intermediate cluster_0 Preparation of Key Intermediate cluster_1 Synthesis of Rivastigmine Precursor cluster_2 Final Steps to Rivastigmine Start 4-(Methylamino)-1-butanol Boc_Protection Boc Protection ((Boc)₂O, TEA, DCM) Start->Boc_Protection Yield: >95% Intermediate This compound Boc_Protection->Intermediate Oxidation Oxidation (e.g., PCC, Swern) Intermediate->Oxidation Aldehyde N-Boc-4-(methylamino)butanal Oxidation->Aldehyde Grignard Grignard Reaction (3-methoxyphenylmagnesium bromide) Aldehyde->Grignard Alcohol Boc-Protected Rivastigmine Precursor Grignard->Alcohol Deprotection Boc Deprotection (TFA or HCl) Alcohol->Deprotection Free_Amine Rivastigmine Precursor (Free Amine) Deprotection->Free_Amine Carbamoylation Carbamoylation (Ethyl isocyanate) Free_Amine->Carbamoylation Rivastigmine Rivastigmine Carbamoylation->Rivastigmine

Caption: Synthetic workflow for Rivastigmine.

This workflow highlights the strategic advantage of the Boc group. It remains stable during the oxidation and Grignard reaction steps and is then selectively removed under acidic conditions to reveal the secondary amine for the final carbamoylation step.

A Comparative Guide to Alternative Protecting Groups for 4-(Methylamino)-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. In the case of 4-(methylamino)-1-butanol, a bifunctional molecule featuring both a secondary amine and a primary alcohol, the choice of an appropriate protecting group strategy is critical to avoid undesired side reactions and achieve high yields of the target molecule. This guide provides an objective comparison of common alternative protecting groups for the amine and alcohol functionalities of 4-(methylamino)-1-butanol, supported by representative experimental data and detailed protocols.

Orthogonal Protection Strategies

Given the presence of two reactive sites, an orthogonal protection strategy is often the most effective approach. This involves the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and subsequent reaction of one functional group while the other remains protected.[1] This guide will focus on three widely used protecting groups that offer orthogonality: the tert-butyloxycarbonyl (Boc) group for the amine, the benzyloxycarbonyl (Cbz) group for the amine, and the tert-butyldimethylsilyl (TBDMS) group for the alcohol.

Head-to-Head Comparison of Protecting Groups

The following tables summarize the key characteristics and typical experimental outcomes for the protection and deprotection of the amino and hydroxyl groups of 4-(methylamino)-1-butanol and similar amino alcohols.

Table 1: Amine Protecting Groups - A Comparative Analysis

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Key Advantages & Disadvantages
Boc (Boc)₂O, TEA, THF, rt, 1-4 h90-98TFA/DCM or 4M HCl in Dioxane, rt95-99Advantages: Stable to a wide range of non-acidic conditions, generally high yielding protection and deprotection.[2] Disadvantages: Acid-labile, which may not be suitable for substrates with other acid-sensitive functional groups.[3]
Cbz Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt, 20 h85-95H₂, 10% Pd/C, MeOH, rt90-98Advantages: Stable to acidic and basic conditions, removable under neutral hydrogenolysis conditions.[4] Disadvantages: The catalyst for deprotection (Pd/C) can be pyrophoric and may not be compatible with substrates containing reducible functional groups like alkenes or alkynes.[5]

Table 2: Alcohol Protecting Group - A Practical Overview

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Key Advantages & Disadvantages
TBDMS TBDMS-Cl, Imidazole, DMF, rt, 12-24 h85-95TBAF in THF, rt, 1-4 h90-98Advantages: Stable to a wide range of reaction conditions, including mildly acidic and basic environments, allowing for the deprotection of Boc groups in its presence.[6] Disadvantages: Can be cleaved by strong acids and fluoride reagents.[6]

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of the functional groups of 4-(methylamino)-1-butanol.

Protocol 1: N-Boc Protection of 4-(Methylamino)-1-butanol

Objective: To protect the secondary amine of 4-(methylamino)-1-butanol with a tert-butyloxycarbonyl (Boc) group.[7][8]

Materials:

  • 4-(methylamino)-1-butanol (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv)

  • Triethylamine (TEA, 1.1-1.5 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-(methylamino)-1-butanol in THF (approx. 0.2-0.5 M).

  • Add triethylamine to the solution.

  • To the stirring solution, add di-tert-butyl dicarbonate either as a solid or as a solution in THF.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the N-Boc protected product, which can be purified by flash column chromatography if necessary.

Protocol 2: N-Cbz Protection of 4-(Methylamino)-1-butanol

Objective: To protect the secondary amine of 4-(methylamino)-1-butanol with a benzyloxycarbonyl (Cbz) group.[4]

Materials:

  • 4-(methylamino)-1-butanol (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl, 1.5 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-(methylamino)-1-butanol in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0°C and add benzyl chloroformate dropwise.

  • Allow the reaction to stir at 0°C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected product.

Protocol 3: O-TBDMS Protection of 4-(Methylamino)-1-butanol

Objective: To selectively protect the primary alcohol of 4-(methylamino)-1-butanol with a tert-butyldimethylsilyl (TBDMS) group.[6]

Materials:

  • 4-(methylamino)-1-butanol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-(methylamino)-1-butanol, TBDMS-Cl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting O-TBDMS ether by flash column chromatography.

Deprotection Protocols

Protocol 4: N-Boc Deprotection

Objective: To remove the Boc protecting group from the amine.[8]

Materials:

  • N-Boc protected 4-(methylamino)-1-butanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add a 25% solution of TFA in DCM.

  • Stir the reaction at room temperature for 2-12 hours.

  • Evaporation of the solvent under vacuum is typically sufficient to isolate the deprotected amine salt.

Protocol 5: N-Cbz Deprotection via Hydrogenolysis

Objective: To remove the Cbz protecting group from the amine.[5]

Materials:

  • N-Cbz protected 4-(methylamino)-1-butanol (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 6: O-TBDMS Deprotection

Objective: To remove the TBDMS protecting group from the alcohol.[6]

Materials:

  • O-TBDMS protected 4-(methylamino)-1-butanol

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Visualizing Orthogonal Protection Strategies

The following diagrams illustrate the logical workflow for the selective protection and deprotection of 4-(methylamino)-1-butanol.

Orthogonal_Protection cluster_amine_protection Amine Protection First cluster_alcohol_protection Alcohol Protection First A0 4-(Methylamino)-1-butanol A1 N-Protected Amino Alcohol A0->A1 Boc₂O or Cbz-Cl A2 N,O-Diprotected A1->A2 TBDMS-Cl A3 O-Deprotected, N-Protected A2->A3 TBAF A4 Fully Deprotected A3->A4 TFA or H₂/Pd-C B0 4-(Methylamino)-1-butanol B1 O-Protected Amino Alcohol B0->B1 TBDMS-Cl B2 N,O-Diprotected B1->B2 Boc₂O or Cbz-Cl B3 N-Deprotected, O-Protected B2->B3 TFA or H₂/Pd-C B4 Fully Deprotected B3->B4 TBAF

Caption: Orthogonal protection strategies for 4-(methylamino)-1-butanol.

Protection_Deprotection_Conditions cluster_protection Protection cluster_deprotection Deprotection Start 4-(Methylamino)-1-butanol N_Protected N-Protected Start->N_Protected Boc₂O or Cbz-Cl (Base) O_Protected O-Protected Start->O_Protected TBDMS-Cl (Imidazole) O_TBDMS_Protected O-TBDMS Protected N_Boc_Protected N-Boc Protected Deprotected Deprotected Product N_Boc_Protected->Deprotected Acid (TFA) N_Cbz_Protected N-Cbz Protected N_Cbz_Protected->Deprotected H₂/Pd-C O_TBDMS_Protected->Deprotected Fluoride (TBAF)

Caption: Conditions for protection and deprotection of functional groups.

References

A Comparative Guide to Analytical Methods for the Purity Assessment of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation of experimental results and the development of safe and effective pharmaceuticals. This guide provides a comparative analysis of the primary analytical methods for assessing the purity of tert-Butyl (4-hydroxybutyl)(methyl)carbamate, a key intermediate in various synthetic pathways. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity. This guide presents a summary of quantitative data, detailed experimental protocols, and a logical workflow to aid in the selection of the most suitable method for your analytical needs.

Data Presentation: A Comparative Summary of Analytical Techniques

The following table summarizes the key performance attributes of HPLC, GC-MS, and qNMR for the purity assessment of this compound. The data presented is a synthesis of typical performance characteristics for the analysis of similar carbamate compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based identification and quantification.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1][2][3]
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.[4]Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[4]Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously.[1]
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be necessary for polar analytes to increase volatility.[5]Precise weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent.[3][6]
Typical Limit of Detection (LOD) 0.01 - 1 µg/mL0.02 - 0.34 ng/g (for related compounds)[5]~0.1% (w/w)
Typical Limit of Quantification (LOQ) 0.05 - 5 µg/mL[7]0.08 - 1.14 ng/g (for related compounds)[5]~0.3% (w/w)
Precision (RSD%) < 2%< 15%< 1%
Accuracy/Recovery (%) 95 - 105%71.1 - 118% (for related compounds)[5]98 - 102%
Throughput HighMedium to HighLow to Medium
Cost (Instrument) ModerateModerate to HighHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector or a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the analyte may have a weak UV chromophore.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:

      • 0-20 min, 10-90% B

      • 20-25 min, 90% B

      • 25-26 min, 90-10% B

      • 26-30 min, 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or CAD/ELSD.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of known purity should be used for external calibration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for identifying and quantifying volatile and semi-volatile impurities. Given the hydroxyl group, derivatization may be necessary to improve the chromatographic peak shape and thermal stability.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Data Analysis: Purity is determined by area percent normalization of the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.[1][3]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals (typically 30-60 seconds).

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

  • Sample Preparation:

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Accurately weigh a slightly larger amount of the this compound sample into the same NMR tube.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • Data Analysis:

    • Acquire the 1H NMR spectrum.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting an appropriate analytical method for the purity assessment of this compound.

Analytical Method Selection Workflow start Purity Assessment of This compound question1 Routine Purity Check or High Throughput Needed? start->question1 hplc HPLC (High Throughput, Routine Analysis) question1->hplc Yes question2 Identification of Volatile/ Semi-Volatile Impurities? question1->question2 No end Optimized Purity Method hplc->end gcms GC-MS (Impurity Identification) question2->gcms Yes question3 Absolute Purity or Primary Standard Required? question2->question3 No gcms->end question3->hplc No qnmr qNMR (Absolute Quantification, Primary Method) question3->qnmr Yes qnmr->end

Caption: Workflow for analytical method selection.

References

A Comparative Analysis of Boc vs. Cbz Protection for 4-(Methylamino)-1-butanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the strategic use of protecting groups is paramount. For bifunctional molecules like 4-(methylamino)-1-butanol, which contains both a secondary amine and a primary alcohol, selective protection of the amine is often a critical step to prevent undesired side reactions. This guide provides a comparative study of two of the most common amine-protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group, for the protection of 4-(methylamino)-1-butanol.

This analysis is intended for researchers, scientists, and drug development professionals, offering a clear comparison of the two methods based on reaction efficiency, stability of the protected compound, and the conditions required for deprotection. The information presented herein is supported by representative experimental data and protocols to aid in the selection of the most suitable protecting group for a given synthetic route.

Comparative Overview

The choice between Boc and Cbz protection hinges on the overall synthetic strategy, particularly the compatibility of the protecting group with subsequent reaction conditions and the desired method of deprotection. The Boc group is favored for its ease of removal under acidic conditions, while the Cbz group is known for its stability and its removal by catalytic hydrogenation, a method that is orthogonal to many acid- and base-labile groups.

ParameterBoc ProtectionCbz Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Reaction Yield High (often >95%)High (typically 90-98%)
Reaction Conditions Mild basic conditions (e.g., NaOH, NaHCO₃, or triethylamine) in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water at room temperature.Mild basic conditions (e.g., Na₂CO₃, NaHCO₃) in a solvent such as dioxane, THF, or a biphasic system with water, often at 0 °C to room temperature.
Protected Compound Stability Stable to basic and nucleophilic conditions. Labile to strong acids (e.g., TFA, HCl).Stable to acidic and basic conditions. Labile to strong Lewis acids.
Deprotection Method Acidolysis (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).Catalytic Hydrogenation (e.g., H₂, Pd/C in methanol or ethanol).
Byproducts of Deprotection Isobutylene and carbon dioxide.Toluene and carbon dioxide.

Experimental Protocols

The following are representative protocols for the protection of the secondary amine in 4-(methylamino)-1-butanol with both Boc and Cbz protecting groups.

Protocol 1: Boc Protection of 4-(Methylamino)-1-butanol

Materials:

  • 4-(Methylamino)-1-butanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(methylamino)-1-butanol (1.0 eq) in a mixture of DCM and water.

  • Add sodium hydroxide (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Cbz Protection of 4-(Methylamino)-1-butanol

Materials:

  • 4-(Methylamino)-1-butanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane or THF

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(methylamino)-1-butanol (1.0 eq) in a mixture of dioxane (or THF) and water in a round-bottom flask.

  • Add sodium carbonate (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) to the mixture while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Cbz-protected product, which may be purified by column chromatography.

Deprotection Strategies

The choice of deprotection method is a critical consideration in the overall synthetic plan. The orthogonality of the Boc and Cbz groups allows for their selective removal in the presence of other functional groups.

Protecting GroupDeprotection ReagentConditionsTypical Yield
Boc Trifluoroacetic acid (TFA)DCM, 0 °C to room temperatureHigh (>95%)
Boc HCl (4M in Dioxane)Dioxane, 0 °C to room temperatureHigh (>95%)
Cbz H₂, Palladium on Carbon (10% Pd/C)Methanol or Ethanol, room temperature, atmospheric pressureHigh (>95%)

Protocol 3: Deprotection of Boc-protected 4-(Methylamino)-1-butanol

Materials:

  • Boc-protected 4-(methylamino)-1-butanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.

  • Slowly add TFA (10-20 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to obtain the deprotected amine.

Protocol 4: Deprotection of Cbz-protected 4-(Methylamino)-1-butanol

Materials:

  • Cbz-protected 4-(methylamino)-1-butanol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the suspension vigorously at room temperature for 2-8 hours, monitoring the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 4-(methylamino)-1-butanol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the protection and deprotection workflows for both Boc and Cbz groups on 4-(methylamino)-1-butanol.

Boc_Protection_Workflow Start 4-(Methylamino)-1-butanol Reagents Reagents: (Boc)₂O, NaOH, DCM/H₂O Reaction Boc Protection (Room Temperature, 12-16h) Start->Reaction Substrate Reagents->Reaction Add Reagents Workup Workup: Extraction & Drying Reaction->Workup Reaction Complete Product Boc-protected 4-(methylamino)-1-butanol Workup->Product Purification Deprotection Deprotection: TFA or HCl in Dioxane Product->Deprotection Proceed to Deprotection FinalProduct 4-(Methylamino)-1-butanol Deprotection->FinalProduct Removal of Boc Group

Caption: Workflow for Boc protection and deprotection.

Cbz_Protection_Workflow Start 4-(Methylamino)-1-butanol Reagents Reagents: Cbz-Cl, Na₂CO₃, Dioxane/H₂O Reaction Cbz Protection (0°C to RT, 4-6h) Start->Reaction Substrate Reagents->Reaction Add Reagents Workup Workup: Extraction & Drying Reaction->Workup Reaction Complete Product Cbz-protected 4-(methylamino)-1-butanol Workup->Product Purification Deprotection Deprotection: H₂, Pd/C in Methanol Product->Deprotection Proceed to Deprotection FinalProduct 4-(Methylamino)-1-butanol Deprotection->FinalProduct Removal of Cbz Group

Caption: Workflow for Cbz protection and deprotection.

Deprotection_Orthogonality Protected_Amine Protected 4-(Methylamino)-1-butanol Boc-Protected Cbz-Protected Acid Acidic Conditions (e.g., TFA, HCl) Protected_Amine:boc->Acid Exposed to Protected_Amine:cbz->Acid Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Protected_Amine:cbz->Hydrogenation Exposed to Protected_Amine:boc->Hydrogenation Deprotected_Boc Deprotected Amine Acid->Deprotected_Boc Results in No_Reaction_Cbz Cbz Group Stable Acid->No_Reaction_Cbz Deprotected_Cbz Deprotected Amine Hydrogenation->Deprotected_Cbz Results in No_Reaction_Boc Boc Group Stable Hydrogenation->No_Reaction_Boc

Caption: Orthogonality of Boc and Cbz deprotection.

A Comparative Guide to the Validation of Synthetic Intermediates Derived from tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection and validation of synthetic intermediates are critical steps in the drug development pipeline, directly impacting the efficiency, purity, and scalability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of synthetic intermediates derived from tert-Butyl (4-hydroxybutyl)(methyl)carbamate and its alternatives, supported by experimental data and detailed protocols for validation.

Introduction

This compound and its derivatives are valuable intermediates in organic synthesis, primarily utilized for the introduction of a protected aminobutyl or methylaminobutyl moiety. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a range of conditions and its facile removal under acidic conditions. This allows for selective manipulation of other functional groups within a molecule.

A key application of a derivative of this intermediate is in the synthesis of the immunosuppressive drug Gusperimus. The synthesis involves the oxidation of the primary alcohol of a Boc-protected 4-aminobutanol derivative to an aldehyde, which then undergoes further reactions. The efficiency and purity of this aldehyde intermediate are paramount for the overall success of the synthesis.

Performance Comparison of Synthetic Intermediates

The following table summarizes a comparison of the key synthetic intermediate, tert-butyl (4-oxobutyl)(methyl)carbamate, derived from the corresponding alcohol, with a common alternative synthetic route. The data is compiled from various sources to provide a comparative overview.

ParameterRoute A: Oxidation of this compound Route B: Alternative Precursor Synthesis
Intermediate tert-Butyl (4-oxobutyl)(methyl)carbamateVaries (e.g., protected amino acid derivative)
Starting Material This compounde.g., N-Boc-4-aminobutyric acid
Key Reaction Step Oxidation of primary alcohole.g., Reduction of carboxylic acid to aldehyde
Typical Reagents PCC, DMP, Swern OxidationDIBAL-H, Weinreb amide followed by reduction
Reported Yield 75-90%70-85%
Reported Purity >95%>95%
Reaction Time 2-6 hours4-12 hours
Scalability GoodModerate to Good
Key Advantages Milder reaction conditions, high yields.Avoids handling of some toxic oxidizing agents.
Key Disadvantages Use of chromium-based reagents (PCC) can be environmentally challenging.May require more steps, some reducing agents are pyrophoric.

Experimental Protocols

Below are detailed methodologies for the synthesis of the precursor and the validation of the key aldehyde intermediate.

1. Synthesis of this compound

  • Materials: 4-(Methylamino)-1-butanol, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water, Brine.

  • Procedure:

    • Dissolve 4-(methylamino)-1-butanol (1 equivalent) in a mixture of dichloromethane and water (1:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydroxide (1.2 equivalents) to the solution.

    • Slowly add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield this compound.

2. Validation of tert-Butyl (4-oxobutyl)(methyl)carbamate Intermediate

This protocol outlines the oxidation of the alcohol to the aldehyde and subsequent validation steps.

  • Synthesis of the Aldehyde Intermediate:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane.

    • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, tert-butyl (4-oxobutyl)(methyl)carbamate.

  • Validation Assays:

    • Purity Assessment (HPLC):

      • Column: C18 reverse-phase column.

      • Mobile Phase: Acetonitrile/water gradient.

      • Detection: UV at 210 nm.

      • Acceptance Criteria: Purity ≥ 98%.

    • Structural Confirmation (NMR and Mass Spectrometry):

      • ¹H NMR: Confirm the presence of the aldehyde proton signal (around 9.8 ppm) and the disappearance of the alcohol proton signal.

      • ¹³C NMR: Confirm the presence of the aldehyde carbonyl carbon signal (around 202 ppm).

      • Mass Spectrometry (e.g., ESI-MS): Confirm the molecular weight of the product.

    • Residual Solvent Analysis (GC-HS):

      • Analyze for residual dichloromethane and diethyl ether.

      • Acceptance Criteria: Levels should be within ICH guidelines.

    • Stability Study:

      • Store the intermediate under different conditions (e.g., room temperature, 4 °C, protected from light) and re-analyze purity by HPLC at set time points (e.g., 1, 3, 6 months) to determine its shelf life.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations and logical flow in the synthesis and validation of the target intermediate.

experimental_workflow cluster_synthesis Synthesis cluster_validation Validation cluster_application Application start 4-(Methylamino)-1-butanol boc_protection Boc Protection (Boc₂O, NaOH) start->boc_protection alcohol_intermediate This compound boc_protection->alcohol_intermediate oxidation Oxidation (PCC) alcohol_intermediate->oxidation aldehyde_intermediate tert-Butyl (4-oxobutyl)(methyl)carbamate oxidation->aldehyde_intermediate hplc Purity (HPLC) aldehyde_intermediate->hplc nmr_ms Structure (NMR, MS) aldehyde_intermediate->nmr_ms gc Residual Solvents (GC) aldehyde_intermediate->gc stability Stability Studies aldehyde_intermediate->stability gusperimus Gusperimus Synthesis aldehyde_intermediate->gusperimus

Caption: Synthetic and validation workflow for the target intermediate.

logical_relationship cluster_precursor Precursor Selection cluster_process Process cluster_outcome Outcome precursor This compound synthesis Synthesis of Intermediate precursor->synthesis validation Validation of Intermediate synthesis->validation quality High Quality Intermediate validation->quality api_synthesis Successful API Synthesis quality->api_synthesis

Caption: Logical flow from precursor to successful API synthesis.

A Researcher's Guide to tert-Butyl (4-hydroxybutyl)(methyl)carbamate: A Bifunctional Linker in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the design of sophisticated molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of bifunctional linkers is paramount. These linkers bridge the different components of these complex therapeutics, and their chemical properties are critical to the success of the synthesis and the ultimate biological activity of the drug. Among the diverse array of available linkers, tert-Butyl (4-hydroxybutyl)(methyl)carbamate has emerged as a valuable tool for researchers. This guide provides a comprehensive review of its applications, a comparison with relevant alternatives, and detailed experimental insights.

Core Principles: The Power of Orthogonal Protection

This compound is a bifunctional linker characterized by two key functional groups: a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected secondary amine. The utility of this linker lies in the principle of orthogonal protection . The Boc group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions. This allows for a multi-step synthetic strategy where the hydroxyl group can be reacted first, followed by the deprotection of the amine for a subsequent reaction, or vice-versa. This level of control is crucial when constructing complex molecules with multiple functional groups.

The primary alternative to the Boc protecting group in this context is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The key distinction between these two lies in their deprotection chemistry:

  • Boc Group: Acid-labile (cleaved by strong acids like trifluoroacetic acid, TFA).

  • Fmoc Group: Base-labile (cleaved by bases like piperidine).

This orthogonality allows chemists to selectively deprotect one part of a molecule without affecting another, enabling the precise and controlled assembly of complex structures.

Performance Comparison: Boc vs. Fmoc Linkers

The choice between a Boc-protected linker like this compound and an Fmoc-protected alternative depends on the specific synthetic route and the other functional groups present in the molecule. Below is a comparative summary of their performance characteristics.

FeatureThis compound (Boc-Linker)Fmoc-Protected Amino-Linkers
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid)Base (e.g., 20% Piperidine in DMF)
Cleavage Conditions HarshMild
Orthogonality Compatible with base-sensitive functional groupsCompatible with acid-sensitive functional groups
Common Applications Synthesis of PROTACs, ADCs, and other complex molecules where base-sensitive moieties are present.Solid-phase peptide synthesis, synthesis of molecules with acid-labile protecting groups.
Potential Side Reactions Acid-catalyzed side reactions on sensitive substrates.Piperidine-mediated side reactions, such as aspartimide formation in peptides.

Applications in PROTAC Synthesis: A Workflow Example

Here is a conceptual workflow for the synthesis of a PROTAC using this compound as a linker component.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Attachment cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Attachment A This compound C Boc-Protected Linker-Ligand 1 Conjugate A->C Coupling Reaction (e.g., Etherification) B Target-Binding Ligand (with reactive group) B->C D Amine-Linker-Ligand 1 Conjugate C->D Acidic Cleavage (TFA) F Final PROTAC Molecule D->F Coupling Reaction (e.g., Amidation) E E3 Ligase-Binding Ligand (with reactive group) E->F Orthogonal_Protection Start Bifunctional Linker (e.g., this compound) Boc_Path React at Hydroxyl Group Start->Boc_Path Fmoc_Path React at Amine (after deprotection) Boc_Deprotection Boc Deprotection (Acid) Boc_Path->Boc_Deprotection Final_Product Final Conjugate Fmoc_Path->Final_Product Boc_Deprotection->Fmoc_Path Couple second molecule Fmoc_Deprotection Fmoc Deprotection (Base) Start_Fmoc Alternative: Fmoc-Protected Linker Fmoc_Path_Alt React at other functional group Start_Fmoc->Fmoc_Path_Alt Fmoc_Deprotection_Alt Fmoc Deprotection (Base) Fmoc_Path_Alt->Fmoc_Deprotection_Alt Boc_Deprotection_Alt Couple second molecule Fmoc_Deprotection_Alt->Boc_Deprotection_Alt Final_Product_Alt Final Conjugate Boc_Deprotection_Alt->Final_Product_Alt

Safety Operating Guide

Navigating the Safe Disposal of tert-Butyl (4-hydroxybutyl)(methyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of tert-Butyl (4-hydroxybutyl)(methyl)carbamate, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling. It is classified as toxic if swallowed and can cause skin and serious eye irritation.

Key Safety Information:

Hazard StatementDescriptionPrecautionary Statement
H301Toxic if swallowedP264: Wash skin thoroughly after handling.
H315Causes skin irritationP270: Do not eat, drink or smoke when using this product.
H319Causes serious eye irritationP280: Wear protective gloves/ eye protection/ face protection.
--P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
--P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
--P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant. Under no circumstances should this chemical be allowed to enter drains or the environment.

Experimental Workflow for Disposal:

  • Personal Protective Equipment (PPE) Verification: Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect any solid form of this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Container Management:

    • Ensure the waste container is made of a material compatible with the chemical.

    • Keep the container securely sealed when not in use.

    • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite or sand.

    • Collect the contaminated absorbent material into the designated solid hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

  • Storage Pending Disposal: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Complete all necessary waste disposal paperwork as required by your institution and local regulations.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

A Start: Prepare for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Chemical, Contaminated Items) C->D E Liquid Waste (Solutions) C->E F Use Labeled, Compatible Hazardous Waste Container D->F E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for EHS or Licensed Contractor Pickup G->H I Complete Disposal Paperwork H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

Personal protective equipment for handling tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety, handling, and disposal information for tert-Butyl (4-hydroxybutyl)(methyl)carbamate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the guidance provided herein is based on data from structurally similar carbamate compounds. A thorough, site-specific risk assessment must be conducted before handling this chemical. This information is for research use only and not intended for diagnostic or therapeutic procedures.

Hazard Identification and Precautionary Statements

Based on analogous compounds, this compound is anticipated to present the following hazards. Always handle with caution in a well-ventilated area.

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[4][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P264: Wash skin thoroughly after handling.[2][6]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6][7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[4][8]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[4][9]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[8] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[8]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[8]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4][8]Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[8]

Operational and Disposal Plans

3.1. Safe Handling and Storage

  • Engineering Controls: Use this compound in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Handling: Avoid direct contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3][4]

3.2. Spill Management Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert: Notify colleagues and the laboratory supervisor.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels for large spills.[10]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[4]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by washing with soap and water.[10]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[10]

G cluster_spill Chemical Spill Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor evacuate->alert ppe Don PPE alert->ppe contain Contain Spill (Inert Absorbent) ppe->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Logical workflow for handling a chemical spill.

3.3. Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Use a designated, properly labeled waste container for this chemical and any contaminated materials. The container should be compatible (e.g., glass or polyethylene) and have a secure lid.[10]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the chemical name and associated hazards.[10]

  • Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Do not dispose of this chemical down the drain.[4]

Physical and Chemical Properties

The following data is for the structurally similar compound tert-Butyl N-(4-hydroxybutyl)carbamate.

PropertyValue
Molecular Formula C₉H₁₉NO₃[1]
Molecular Weight 189.25 g/mol [1]
Appearance Colorless liquid or white solid[11]
Solubility Good solubility in organic solvents like methanol, ethanol, and DMSO.[11]
Density 1.02 g/mL at 20°C[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.